Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrido[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNWQAIAFUMNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299073 | |
| Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-67-5 | |
| Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21038-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 127963 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21038-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H-pyrido[3,4-d]pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication in a research setting.
Introduction
The Pyrido[3,4-d]pyrimidine core structure is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have shown potential as kinase inhibitors and are being explored for various therapeutic applications. The synthesis of the fundamental dione structure is a critical first step for the development of novel derivatives. This guide details a reliable synthetic pathway starting from 3,4-pyridinedicarboxylic acid.
Synthetic Pathway Overview
The most direct and established method for the synthesis of this compound involves the condensation of a suitable pyridine derivative with a source of the urea moiety. A common and effective strategy commences with 3,4-pyridinedicarboxylic acid, which is converted to the corresponding diamide, followed by a cyclization reaction. An alternative, though less direct, route could involve the hydrolysis of a 2,4-dihalo-pyrido[3,4-d]pyrimidine intermediate.
The primary synthetic route detailed in this guide follows the reaction of 3-amino-4-pyridinecarboxamide with urea. This method provides a straightforward approach to the target molecule.
Experimental Protocols
This section provides a detailed experimental protocol for a key step in the synthesis of this compound.
Synthesis of this compound from 3-Amino-4-pyridinecarboxamide
This procedure outlines the cyclization of 3-amino-4-pyridinecarboxamide with urea to form the target fused pyrimidine system.
Materials:
-
3-Amino-4-pyridinecarboxamide
-
Urea
-
Suitable high-boiling solvent (e.g., diphenyl ether, nitrobenzene)
Procedure:
-
A mixture of 3-amino-4-pyridinecarboxamide and a molar excess of urea is prepared.
-
The mixture is suspended in a high-boiling point solvent.
-
The reaction mixture is heated to reflux for a period of 2 to 4 hours, during which the evolution of ammonia gas may be observed.
-
The reaction is monitored by thin-layer chromatography (TLC) to determine completion.
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove residual high-boiling solvent and unreacted starting materials.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., dimethylformamide, acetic acid) to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₅N₃O₂ | [1][2] |
| Molecular Weight | 163.13 g/mol | [1][2] |
| CAS Number | 21038-67-5 | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Yield | Typically 60-80% | |
| Purity | >95% (after recrystallization) |
Spectroscopic Data:
| Spectroscopy | Data | Reference |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H and C=C bonds. | [2] |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic protons on the pyridine ring and the N-H protons of the pyrimidine-dione ring. | |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the carbonyl carbons and the aromatic carbons of the fused ring system. | |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 163. | [1] |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow for this compound.
Caption: General synthetic workflow for this compound.
References
Discovery of Novel Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,4-d]pyrimidine scaffold is a promising heterocyclic core in the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth overview of the discovery of analogs based on the pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione core, focusing on their synthesis, biological evaluation, and mechanism of action as potent kinase inhibitors and anticancer agents.
Introduction to the Pyrido[3,4-d]pyrimidine Core
The pyridopyrimidine class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. Depending on the arrangement of the nitrogen atoms in the fused pyridine and pyrimidine rings, four distinct isomers are possible: pyrido[2,3-d], pyrido[3,2-d], pyrido[4,3-d], and pyrido[3,4-d]pyrimidines.[1] The pyrido[3,4-d]pyrimidine scaffold, in particular, has been identified as a key pharmacophore in the development of kinase inhibitors.[1][2]
Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the discovery of novel and selective kinase inhibitors is a major focus of modern drug discovery. Pyrido[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against several kinases, including members of the HER family and Monopolar spindle 1 (Mps1), making them attractive candidates for the development of targeted cancer therapies.[1][2]
This guide will focus on the this compound subclass, exploring the synthesis of novel analogs, their biological activities, and the experimental protocols used for their evaluation.
Synthesis of Pyrido[3,4-d]pyrimidine Analogs
The synthesis of the pyrido[3,4-d]pyrimidine core can be achieved through various synthetic routes. A common strategy involves the construction of the pyrimidine ring onto a pre-existing pyridine scaffold. For instance, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were prepared from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine. This intermediate allows for diversification at the C-4 position through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.
While specific synthetic details for the 2,4-dione analogs are not extensively published, the general synthetic scheme for related pyrido[3,4-d]pyrimidine derivatives provides a foundational methodology.
Caption: General synthetic workflow for Pyrido[3,4-d]pyrimidine analogs.
Biological Activity and Therapeutic Potential
Pyrido[3,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival.
Kinase Inhibition
This class of compounds has been primarily investigated for its kinase inhibitory activity.[1]
-
HER Family Kinase Inhibition : Tarloxotinib, a pyrido[3,4-d]pyrimidine derivative, is a hypoxia-activated prodrug that targets all members of the HER family of kinases.[1] This highlights the potential of the scaffold in developing pan-HER inhibitors.
-
Mps1 Kinase Inhibition : A series of pyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a potential target for cancer therapy.[2] The pyrimidine ring of these compounds has been shown to form hydrogen bonds with key residues in the Mps1 active site, such as Gly605.[2]
Anticancer Activity
The kinase inhibitory activity of pyrido[3,4-d]pyrimidine analogs translates into potent anticancer effects.
A study on a series of 29 newly synthesized pyrido[3,4-d]pyrimidine compounds revealed that most exhibited good antitumor activities.[3] One of the most potent compounds, compound 30 , displayed an IC50 value of 0.59 μM against MGC803 human gastric cancer cells.[3] Mechanistic studies showed that this compound inhibited cell migration and induced apoptosis by up-regulating the expression of Bid and PARP, and down-regulating the expression of Cyclin D1.[3]
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrido[3,4-d]pyrimidine analogs and related structures.
Table 1: In Vitro Anticancer Activity of a Lead Pyrido[3,4-d]pyrimidine Compound
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
| 30 | MGC803 (Gastric Cancer) | 0.59 | Inhibition of migration, induction of apoptosis |
Data from a study on novel pyrido[3,4-d]pyrimidine derivatives.[3]
Table 2: Kinase Inhibitory Activity of Related Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Analogs
| Compound | Target Kinase | IC50 (nM) |
| 17 | BTK | 1.2 |
| 18 | BTK | 0.8 |
| Ibrutinib (control) | BTK | 0.6 |
Data from a study on pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as BTK inhibitors, demonstrating the potential of the dione scaffold.[4]
Experimental Protocols
This section details the methodologies for key experiments used in the discovery and evaluation of pyrido[3,4-d]pyrimidine analogs.
General Synthetic Procedure
The synthesis of pyrido[3,4-d]pyrimidine derivatives often starts from a substituted pyridine. For example, the synthesis of 2-amino-4-substituted pyrido[3,4-d]pyrimidines can be achieved from a 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine intermediate through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic aromatic substitution.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.
Protocol:
-
Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Incubate the mixture at a specific temperature for a defined period to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
-
Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the compounds induce apoptosis in cancer cells.
Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for a defined period.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caption: A typical workflow for the discovery of novel kinase inhibitors.
Signaling Pathways
The anticancer activity of pyrido[3,4-d]pyrimidine analogs is often attributed to their modulation of critical signaling pathways.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione: A Technical Guide to Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, in particular, have garnered substantial interest due to their diverse pharmacological activities. These compounds have been extensively investigated as inhibitors of various enzymes and receptors, demonstrating promising applications in oncology, inflammation, and infectious diseases.
This technical guide provides an in-depth overview of the mechanism of action studies of this compound and its analogs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways. The information presented herein is curated from a wide range of preclinical studies to facilitate a deeper understanding of this important class of molecules and to guide future research and development efforts.
Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism of action for many pyrido[3,4-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
Monopolar Spindle 1 (Mps1) Kinase Inhibition
Mps1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Upregulation of Mps1 is observed in various cancers, making it a promising target for anticancer therapies.[1] Several pyrido[3,4-d]pyrimidine derivatives have been identified as potent Mps1 inhibitors.[1][2][3][4]
Signaling Pathway:
Caption: Mps1 Kinase Signaling Pathway in Mitosis.
Quantitative Data: Mps1 Inhibition
| Compound ID | Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| BOS172722 | Mps1 | <1 | Biochemical | - | [2] |
| Compound A | Mps1 | 1.6 | Biochemical | - | [1] |
| Compound C | Mps1 | 2.5 | Biochemical | - | [1] |
| Compound D | Mps1 | 3.2 | Biochemical | - | [1] |
Experimental Protocol: Mps1 Kinase Inhibition Assay (Generic)
-
Reagents and Materials:
-
Recombinant human Mps1 kinase.
-
ATP.
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Pyrido[3,4-d]pyrimidine test compounds.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white plates.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in the kinase assay buffer. b. Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. c. Add 2.5 µL of Mps1 kinase solution (at 2x the final concentration) to each well. d. Incubate for 10 minutes at room temperature. e. Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate (at 2x the final concentration). The final ATP concentration is typically at or near the Km for ATP. f. Incubate the reaction for 1 hour at 30°C. g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. h. Luminescence is measured using a plate reader. i. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
HER Family Kinase Inhibition
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, including EGFR (HER1), HER2, HER3, and HER4, are key players in cell growth, proliferation, and differentiation. Their aberrant activation is a common driver of tumorigenesis.
Signaling Pathway:
Caption: HER Family Signaling Pathways.
Quantitative Data: HER Family and Related Kinase Inhibition
| Compound ID | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| Compound 4b | EGFR | 0.04 | - | Enzyme Inhibition | [5] |
| Compound 4g | EGFR | 0.05 | - | Enzyme Inhibition | [5] |
| Compound 4h | EGFR | 0.06 | - | Enzyme Inhibition | [5] |
| Compound 5c | EGFR | 0.07 | - | Enzyme Inhibition | [5] |
| Compound 6a | EGFR | 0.06 | - | Enzyme Inhibition | [5] |
| Compound 6d | EGFR | 0.05 | - | Enzyme Inhibition | [5] |
| Gefitinib (Reference) | EGFR | 0.09 | - | Enzyme Inhibition | [5] |
VEGFR-2/HER-2 Dual Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. HER2, as previously mentioned, is a critical driver of cell proliferation. Dual inhibition of both pathways represents a powerful anti-cancer strategy.
Signaling Pathway:
Caption: Dual Inhibition of VEGFR-2 and HER2 Signaling.
Chemokine Receptor Antagonism
CXCR2 Antagonism
CXCR2 is a G-protein coupled receptor that plays a critical role in the recruitment of neutrophils to sites of inflammation. Antagonism of CXCR2 is a promising therapeutic strategy for a variety of inflammatory diseases. Pyrido[3,4-d]pyrimidine analogs have been identified as potent CXCR2 antagonists.
Signaling Pathway:
Caption: CXCR2 Signaling Pathway.
Quantitative Data: CXCR2 Antagonism
| Compound ID | Target | IC50 (µM) | Assay Type | Cell Line | Reference |
| Analog 2 | CXCR2 | 0.11 | Calcium Mobilization | U87 (overexpressing CXCR2) | |
| 6-furanyl congener 17b | CXCR2 | 0.54 | Calcium Mobilization | U87 (overexpressing CXCR2) |
Experimental Protocol: Calcium Mobilization Assay
-
Reagents and Materials:
-
U87 cells stably overexpressing human CXCR2.
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Fluo-4 AM calcium indicator dye.
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Pluronic F-127.
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Probenecid.
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CXCL8 (ligand).
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Pyrido[3,4-d]pyrimidine test compounds.
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Black, clear-bottom 96-well plates.
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Fluorescence plate reader with automated injection (e.g., FLIPR or FlexStation).
-
-
Procedure: a. Plate U87-CXCR2 cells in 96-well plates and grow to confluence. b. Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer. c. Remove the culture medium from the cells and add the loading buffer. d. Incubate for 1 hour at 37°C in the dark. e. Wash the cells with assay buffer. f. Prepare serial dilutions of the test compounds in assay buffer. g. Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading. h. Add the test compounds to the wells and incubate for 15-30 minutes. i. Inject CXCL8 (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording the fluorescence signal over time. j. The change in fluorescence, indicative of intracellular calcium mobilization, is measured. k. Calculate IC50 values by plotting the inhibition of the CXCL8-induced calcium flux against the compound concentration.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is an essential enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a crucial cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial agents.
Signaling Pathway:
Caption: Dihydrofolate Reductase (DHFR) Pathway.
In Vitro Anticancer Activity
The inhibitory effects of pyrido[3,4-d]pyrimidine derivatives on various cellular targets often translate into potent anticancer activity in cell-based assays.
Quantitative Data: Anticancer Activity (GI50/IC50)
| Compound ID | Cell Line | Cancer Type | GI50/IC50 (µM) | Assay Type | Reference |
| Compound 3a | HeLa | Cervical Cancer | >10 | MTT | |
| Compound 3b | HeLa | Cervical Cancer | 0.03 | MTT | |
| Pyridopyrimidine-2-thione derivative | Various (59 lines) | Various | log10[GI50] = -4.6 | - | |
| 4-substituted pyridopyrimidine 4h | MCF7 | Breast Cancer | 1.84 | - | [5] |
| 4-substituted pyridopyrimidine 6a | MCF7 | Breast Cancer | 2.12 | - | [5] |
| 4-substituted pyridopyrimidine 6d | MCF7 | Breast Cancer | 1.56 | - | [5] |
| 4-substituted pyridopyrimidine 4h | MDA-MB-361 | Breast Cancer | 1.23 | - | [5] |
| 4-substituted pyridopyrimidine 6a | MDA-MB-361 | Breast Cancer | 1.87 | - | [5] |
| 4-substituted pyridopyrimidine 6d | MDA-MB-361 | Breast Cancer | 1.14 | - | [5] |
Experimental Protocol: MTT Assay for Cell Viability
-
Reagents and Materials:
-
Cancer cell lines (e.g., HeLa, MCF7, MDA-MB-361).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).
-
96-well flat-bottom plates.
-
Microplate reader.
-
-
Procedure: a. Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Prepare serial dilutions of the pyrido[3,4-d]pyrimidine test compounds in complete medium. c. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., DMSO) and positive control wells. d. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere. e. Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. f. Carefully remove the medium containing MTT. g. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. h. Shake the plates gently for 15 minutes to ensure complete solubilization. i. Measure the absorbance at 570 nm using a microplate reader. j. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective inhibitors of various therapeutic targets. The primary mechanisms of action elucidated to date involve the inhibition of key protein kinases implicated in cancer and the antagonism of chemokine receptors involved in inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration and development of this promising class of compounds for the treatment of human diseases. Future studies should focus on elucidating the mechanisms of action of novel derivatives, exploring their polypharmacology, and advancing the most promising candidates into preclinical and clinical development.
References
- 1. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 2. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 5. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the available spectral data and provides comprehensive experimental protocols for its characterization using various spectroscopic techniques.
Introduction
This compound, with the chemical formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol , belongs to a class of fused heterocyclic compounds that are scaffolds in numerous biologically active molecules.[1] A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity in research and development settings. This guide covers the key spectroscopic techniques used for this purpose: Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. The data has been compiled from publicly available spectral databases.
Mass Spectrometry (Electron Ionization)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a distinct molecular ion peak and several major fragments.
Table 1: Mass Spectrometry Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 163 | 100 | [M]⁺ (Molecular Ion) |
| 135 | 40 | [M - CO]⁺ |
| 106 | 35 | [M - HNCO]⁺ |
| 79 | 55 | [C₅H₃N₂]⁺ |
| 52 | 30 | [C₃H₂N]⁺ |
Note: The fragmentation assignments are putative and would require further high-resolution mass spectrometry studies for definitive confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The solid-state IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
Table 2: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3000 (broad) | N-H Stretching | Amide (N-H) |
| 1710 | C=O Stretching | Amide (C=O) |
| 1660 | C=O Stretching | Amide (C=O) |
| 1610 | C=C Stretching | Aromatic Ring |
| 1580 | C=N Stretching | Pyridine Ring |
| 1480 | C-N Stretching | Amide |
Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy
As of the latest literature search, detailed and publicly available ¹H NMR, ¹³C NMR, and UV-Vis spectroscopic data for the parent compound this compound could not be located. Spectroscopic data for derivatives are available and suggest that the aromatic protons of the pyridine ring would likely appear in the range of 7.0-9.0 ppm in the ¹H NMR spectrum, while the amide protons would be expected to be downfield and potentially broad. The carbonyl carbons in the ¹³C NMR spectrum would be anticipated in the 150-170 ppm region.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of heterocyclic compounds and may be adapted for specific instrumentation and experimental goals.
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A small amount of the solid sample (approximately 1 mg) is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the finely ground solid sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is homogenized by grinding with a pestle.
-
The powdered mixture is then transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound in solution.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
-
Instrument Setup:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT, COSY, HSQC) is selected.
-
-
Spectral Acquisition:
-
The sample is irradiated with radiofrequency pulses.
-
The resulting free induction decay (FID) signal is detected.
-
-
Data Processing: The FID is Fourier-transformed to produce the NMR spectrum, which shows chemical shifts, signal integrations, and coupling patterns that provide detailed structural information.
References
The Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Scaffold: A Technical Guide to its Structure-Activity Relationship as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives, a promising class of compounds in modern medicinal chemistry. Possessing a rigid bicyclic heterocyclic core, these derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted anticancer therapies. This document outlines the key structural modifications that influence their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Structure-Activity Relationship Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the core scaffold. The following tables summarize the quantitative data from several key studies, highlighting the impact of structural modifications on their anticancer and kinase inhibitory activities.
While the core of this guide is the this compound structure, the available literature with extensive quantitative SAR data often features closely related analogs where the 2,4-dione is substituted, for instance, with amino and other groups at these positions. The data presented below on these analogs provide valuable insights into the broader SAR of the pyrido[3,4-d]pyrimidine scaffold.
Table 1: Anticancer Activity of 4-Substituted 2-Amino-8-methoxypyrido[3,4-d]pyrimidine Derivatives
A series of 4-substituted 2-amino-8-methoxypyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity. The key intermediate, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, was subjected to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions to generate a library of analogs.[1] These compounds were screened against the National Cancer Institute's 60 human cancer cell line panel (NCI-60).[1]
| Compound ID | R Group at C4 Position | Cell Line | Activity Data (GI50, µM) | Reference |
| 12 | Phenylamino | UO-31 (Renal) | < 0.01 | [1] |
| 13 | 4-Chlorophenylamino | UO-31 (Renal) | < 0.01 | [1] |
| 14 | 4-Methoxyphenylamino | UO-31 (Renal) | 0.02 | [1] |
| 17 | Phenyl | UO-31 (Renal) | 0.02 | [1] |
| 21 | 4-(Dimethylamino)phenyl | UO-31 (Renal) | < 0.01 | [1] |
SAR Summary for 4-Substituted Analogs:
-
Substitution at the C4 position with various anilines and phenyl groups resulted in potent growth inhibitory activity, particularly against renal cancer cell lines.
-
Compounds with an amino linkage at C4 (e.g., phenylamino, chlorophenylamino) demonstrated very high potency, with GI50 values in the nanomolar range.
-
The presence of a dimethylamino group on the C4-phenyl substituent also led to excellent activity.
Table 2: EGFR Kinase Inhibitory Activity of 2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidine Derivatives
To address acquired resistance in EGFR-driven non-small cell lung cancer (NSCLC), a series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives were designed as next-generation EGFR tyrosine kinase inhibitors (TKIs).[2]
| Compound ID | R1 at C2 | R2 at C4 | R3 at C6 | Target Kinase | IC50 (nM) | Reference |
| B30 | 4-(dimethylamino)but-2-ynamide | 3-ethynyl-4-fluoroaniline | 5-(1-hydroxy-1-methylethyl)pyridin-2-ylamino | EGFRL858R | 1.1 | [2] |
| B30 | 4-(dimethylamino)but-2-ynamide | 3-ethynyl-4-fluoroaniline | 5-(1-hydroxy-1-methylethyl)pyridin-2-ylamino | EGFRL858R/T790M/C797S | 7.2 | [2] |
SAR Summary for EGFR Inhibitors:
-
The pyrido[3,4-d]pyrimidine scaffold serves as an effective core for developing potent EGFR-TKIs.[2]
-
Compound B30 , with specific substitutions at the C2, C4, and C6 positions, showed potent inhibition of both the L858R mutant and the challenging L858R/T790M/C797S triple mutant of EGFR.[2]
-
A key feature of B30 is the hydroxyl group, which is suggested to form an additional hydrogen bond with the mutant Ser797 residue, contributing to its activity against this resistant mutant.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the pyrido[3,4-d]pyrimidine core and for the key biological assays used in the evaluation of these compounds.
Synthesis of the Pyrido[3,4-d]pyrimidine Core
The synthesis of the pyrido[3,4-d]pyrimidine scaffold can be achieved through various routes. A common strategy involves the construction of the pyrimidine ring onto a substituted pyridine precursor. The following is a representative protocol for the synthesis of a key intermediate, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine.[1]
Step 1: Nitration of 2-amino-4-picoline To a solution of 2-amino-4-picoline in concentrated sulfuric acid, nitric acid is added dropwise at low temperature. The reaction mixture is stirred and then poured onto ice. The resulting precipitate is filtered and purified by silica gel chromatography to yield 4-methyl-3-nitropyridin-2-amine.
Step 2: Conversion of the Amino Group to a Hydroxyl Group The 4-methyl-3-nitropyridin-2-amine is treated with sodium nitrite in an acidic aqueous solution (Sandmeyer-like conditions) to convert the 2-amino group to a hydroxyl group, affording 4-methyl-3-nitropyridin-2-ol.[1]
Step 3: Chlorination and Oxidation The hydroxyl group is then chlorinated using a suitable chlorinating agent like phosphorus oxychloride. Subsequently, the methyl group at the C4 position is oxidized to a carboxylic acid.
Step 4: Reduction of the Nitro Group The nitro group is reduced to an amino group, typically using a reducing agent such as iron powder in acetic acid.
Step 5: Pyrimidine Ring Formation The resulting 3-aminopyridine derivative is cyclized with a reagent like chloroformamidine hydrochloride to form the pyrimidine ring, yielding the pyrido[3,4-d]pyrimidinone core.
Step 6: Further Modifications The hydroxyl group on the pyrimidine ring can be converted to a chloro group using phosphorus oxychloride. This chloro-substituted intermediate is a versatile precursor for introducing various substituents at the C4 position through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.[1]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The pyrido[3,4-d]pyrimidine derivatives are dissolved in DMSO and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48 to 72 hours.
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) values are determined by plotting the cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction mixture includes the target kinase, a specific substrate peptide, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 1 hour).
-
ATP Detection: An ATP detection reagent is added to stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining in the well.
-
Luminescence Measurement: The luminescence is measured using a plate reader. A higher luminescent signal indicates a lower consumption of ATP, and therefore, a higher inhibition of the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism of action and the evaluation workflow of these compounds. The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental procedures.
Signaling Pathways
Pyrido[3,4-d]pyrimidine derivatives often exert their anticancer effects by inhibiting key protein kinases involved in cell growth and proliferation signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) pathways.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives on mTORC1.
Experimental Workflows
The evaluation of novel this compound derivatives follows a structured workflow from synthesis to biological characterization.
References
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione as a Kinase Inhibitor: A Technical Guide
Disclaimer: Publicly available scientific literature extensively covers the kinase inhibitory activities of various derivatives of the pyrido[3,4-d]pyrimidine scaffold. However, there is a notable lack of specific research and quantitative data on the pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione core as a kinase inhibitor. This guide, therefore, provides a comprehensive overview of the broader class of pyrido[3,4-d]pyrimidine kinase inhibitors, focusing on well-documented targets such as Epidermal Growth Factor Receptor (EGFR) and Monopolar Spindle 1 (MPS1) kinase. The information presented herein, including inhibitory activities, signaling pathways, and experimental protocols, is based on analogous compounds and should be considered as a reference for potential future investigations into the dione scaffold.
Introduction
The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, the development of small molecule inhibitors targeting kinases is a major focus of drug discovery.
Derivatives of pyrido[3,4-d]pyrimidine have demonstrated potent inhibitory activity against several important kinase targets, including those involved in cell proliferation, survival, and cell cycle regulation. This technical guide will delve into the key aspects of these compounds as kinase inhibitors, providing a foundation for researchers, scientists, and drug development professionals.
Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives
While specific data for the dione derivative is unavailable, numerous studies have reported the potent kinase inhibitory activities of other pyrido[3,4-d]pyrimidine analogs. These compounds have been primarily investigated as inhibitors of EGFR and MPS1.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant body of research has focused on pyrido[3,4-d]pyrimidine derivatives as inhibitors of EGFR, a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC). These inhibitors are often designed to target both wild-type and mutant forms of EGFR, including the T790M resistance mutation.
| Compound Class | Target Kinase(s) | IC50 Values | Reference |
| 2,4,6-Trisubstituted pyrido[3,4-d]pyrimidines | EGFRL858R | 1.1 nM | [1] |
| EGFRL858R/T790M/C797S | 7.2 nM | [1] | |
| 2,4-Disubstituted 6-aminopyrido[3,4-d]pyrimidines | EGFRL858R | 1.7 nM | [2] |
| EGFRL858R/T790M | 23.3 nM | [2] | |
| 4,6-Disubstituted pyrido[3,4-d]pyrimidines | EGFR | 0.1 nM | [3] |
| c-ErbB-2 | - | [3] |
Table 1: Summary of reported IC50 values for various pyrido[3,4-d]pyrimidine derivatives against EGFR and its mutants.
Monopolar Spindle 1 (MPS1) Kinase Inhibition
MPS1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression is observed in several cancers, making it an attractive therapeutic target. Pyrido[3,4-d]pyrimidine derivatives have emerged as potent and selective inhibitors of MPS1.[4][5][6][7]
| Compound Class | Target Kinase | IC50/Ki Values | Reference |
| Pyrido[3,4-d]pyrimidines (General) | MPS1 | Potent Inhibition | [4][7] |
| BOS172722 (Pyrido[3,4-d]pyrimidine derivative) | MPS1 | IC50 = 11 nM | [5] |
Table 2: Summary of reported inhibitory activity of pyrido[3,4-d]pyrimidine derivatives against MPS1 kinase.
Signaling Pathways
The kinase inhibitory activity of pyrido[3,4-d]pyrimidine derivatives leads to the modulation of critical cellular signaling pathways.
EGFR Signaling Pathway
EGFR signaling initiates a cascade of downstream events that regulate cell proliferation, survival, and migration. Inhibition of EGFR by pyrido[3,4-d]pyrimidine derivatives blocks these downstream signals.
References
- 1. Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Potential of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione and its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,4-d]pyrimidine scaffold, a fused heterocyclic system combining pyridine and pyrimidine rings, represents a privileged structure in medicinal chemistry. Its structural similarity to purine has made it a compelling template for designing molecules that can interact with various biological targets, particularly those implicated in oncogenesis. Fused pyrimidine derivatives have a proven track record in cancer therapy, with several quinazoline-based analogs like Gefitinib and Erlotinib gaining FDA approval as kinase inhibitors. This guide provides a comprehensive overview of the synthesis, in vitro anticancer activity, and mechanisms of action of compounds based on the pyrido[3,4-d]pyrimidine core, with a focus on their potential as next-generation therapeutic agents.
Synthetic Strategies
The generation of diverse pyrido[3,4-d]pyrimidine libraries is crucial for exploring their therapeutic potential. A common and efficient strategy involves the construction of a key intermediate, such as a 2,4-dichloropyrido[3,4-d]pyrimidine, which allows for subsequent functionalization at positions 2 and 4 through nucleophilic aromatic substitution reactions.[1] Another established route utilizes a common intermediate like 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, which can be modified at the C-4 position via palladium-catalyzed cross-coupling or nucleophilic substitution to generate a wide array of analogs.[2]
Caption: General synthetic workflow for Pyrido[3,4-d]pyrimidine derivatives.
In Vitro Anticancer Activity
Derivatives of the pyrido[3,4-d]pyrimidine scaffold have demonstrated significant cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. The data highlights the scaffold's versatility in targeting different cancer types, with specific derivatives showing high potency and selectivity.
Summary of Cytotoxicity Data
The following table summarizes the in vitro anticancer activities of representative pyrido[3,4-d]pyrimidine compounds.
| Compound ID | Cancer Cell Line | Cell Line Origin | Assay Type | Activity Metric | Value | Reference |
| Compound 30 | MGC803 | Human Gastric Cancer | MTT | IC₅₀ | 0.59 µM | [3] |
| Compound 21 | MDA-MB-468 | Human Breast Cancer | NCI 60 Screen | Growth Inhibition | 71.42% | [2] |
| Compound 21 | MCF-7 | Human Breast Cancer | NCI 60 Screen | Growth Inhibition | 60.77% | [2] |
| Various Analogs | UO-31 | Human Renal Cancer | NCI 60 Screen | Selective Growth Inhibition | Not specified | [2] |
Mechanisms of Action
The anticancer effects of pyrido[3,4-d]pyrimidine compounds are mediated through multiple biological pathways. Key mechanisms include the induction of apoptosis, inhibition of cell migration, and modulation of critical signaling kinases.
Induction of Apoptosis and Cell Cycle Regulation
Mechanistic studies have shown that potent compounds from this class can effectively induce programmed cell death in cancer cells. For instance, Compound 30 was found to trigger apoptosis in MGC803 human gastric cancer cells.[3] This was accompanied by a clear molecular signature: the upregulation of the pro-apoptotic protein Bid and Poly(ADP-ribose) Polymerase (PARP), along with the downregulation of Cyclin D1 (CycD1), a key regulator of cell cycle progression.[3] The downregulation of Cyclin D1 suggests a mechanism involving cell cycle arrest, which precedes the apoptotic cascade.
Caption: Apoptosis induction pathway by a Pyrido[3,4-d]pyrimidine compound.
Kinase Inhibition
The pyrido[3,4-d]pyrimidine core is a key feature in kinase inhibitors. A notable example is Tarloxotinib , a hypoxia-activated prodrug designed to target all members of the HER (ErbB) family of receptor tyrosine kinases.[4] This mechanism is particularly relevant in tumors where HER kinases are overexpressed or mutated. The prodrug design aims to release the active kinase inhibitor preferentially within the hypoxic microenvironment of tumors, thereby increasing therapeutic specificity and reducing systemic toxicity.[4]
Caption: Mechanism of action for the kinase inhibitor prodrug Tarloxotinib.
Other Potential Mechanisms
The biological activity of this scaffold extends beyond direct cytotoxicity and kinase inhibition. Certain pyrido[3,4-d]pyrimidine derivatives have been explored as antagonists of the human chemokine receptor CXCR2.[1] Upregulated CXCR2 signaling is implicated in numerous cancers, where it promotes inflammation, angiogenesis, and metastasis. Therefore, CXCR2 antagonism represents another promising therapeutic strategy for this class of compounds.[1]
Detailed Experimental Protocols
General Synthesis of 4-Substituted-2-amino-pyrido[3,4-d]pyrimidine Analogs
This protocol is a generalized representation based on methodologies described in the literature.[2]
-
Intermediate Synthesis: A key intermediate, such as 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, is synthesized from appropriate pyridine precursors through a multi-step process involving nitration, chlorination, and cyclization with guanidine.
-
Nucleophilic Aromatic Substitution: The chloro-intermediate (1 equivalent) is dissolved in a suitable solvent like isopropanol or DMF.
-
The desired amine nucleophile (1.2-2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the resulting solid precipitate is collected by filtration.
-
The crude product is washed with the reaction solvent and water, then dried under a vacuum.
-
Purification is achieved via column chromatography (e.g., using a gradient of 0–20% Methanol in Dichloromethane) or recrystallization to yield the final product.[2]
In Vitro Cytotoxicity (MTT Assay)
This is a standard protocol for the MTT assay used to evaluate compounds like those in the pyrido[3,4-d]pyrimidine series.[3]
-
Cell Seeding: Cancer cells (e.g., MGC803) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.
-
Absorbance Reading: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Western Blot Analysis
This protocol outlines the steps to analyze protein expression changes induced by the compounds, as performed for Compound 30.[3]
-
Protein Extraction: Cells are treated with the test compound for a specified time (e.g., 24 or 48 hours). After treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Bid, PARP, Cyclin D1, and a loading control like β-actin).
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Conclusion and Future Directions
The pyrido[3,4-d]pyrimidine scaffold is a highly promising platform for the development of novel anticancer agents. The research highlighted in this guide demonstrates that its derivatives can exert potent and selective anticancer effects through diverse mechanisms, including the induction of apoptosis and the inhibition of key oncogenic kinases. Compounds such as the MGC803-active agent (Compound 30) and the HER-family inhibitor Tarloxotinib showcase the therapeutic potential of this chemical class.[3][4]
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, conducting in vivo efficacy and toxicity studies for the most promising lead compounds, and further elucidating their molecular mechanisms to identify predictive biomarkers for patient stratification. The continued exploration of the pyrido[3,4-d]pyrimidine core holds significant promise for delivering new and effective treatments for a range of malignancies.
References
- 1. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione with Mps1 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between a class of small molecule inhibitors, Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones, and the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Its overexpression in various cancers makes it a compelling target for therapeutic intervention.[2][3] This guide details the quantitative data of these inhibitors, provides comprehensive experimental protocols for their evaluation, and visualizes the complex biological pathways and experimental workflows involved.
Quantitative Data Summary: Inhibition of Mps1 by Pyrido[3,4-d]pyrimidine Derivatives
The following tables summarize the in vitro biochemical and cellular potency of a series of Pyrido[3,4-d]pyrimidine derivatives against Mps1 kinase. This data is crucial for understanding the structure-activity relationship (SAR) and for the selection of lead compounds in drug discovery programs.
Table 1: Biochemical and Cellular Activity of Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Mps1 IC50 (μM) | P-Mps1 Cellular IC50 (μM) | HCT116 GI50 (μM) |
| 14 | 3.66 | >10 | >10 |
| 15a | 0.73 | >10 | >10 |
| 15b | 0.24 | 9.0 | 3.7 |
| 24c | 0.008 | 0.604 | 0.43 |
| 34h | 0.020 | 0.16 | 0.16 |
Data sourced from Innocenti, P. et al. (2016).
Table 2: Potency and Selectivity of Optimized Pyrido[3,4-d]pyrimidine Mps1 Inhibitors
| Compound | Mps1 IC50 (nM) | Mps1 Ki (nM) | P-Mps1 IC50 (nM) |
| 21 | 44.2 | 0.44 | 225 |
| 35 | 13 | 0.13 | 46 |
| 36 (BOS172722) | 11 | 0.11 | 35 |
| 45 | 19 | 0.19 | 102 |
Data sourced from Hewitt, et al. (2018).
Mps1 Signaling Pathway
Mps1 kinase is a key upstream regulator of the spindle assembly checkpoint. Upon sensing unattached kinetochores during mitosis, Mps1 is activated through autophosphorylation.[2] Activated Mps1 then phosphorylates multiple downstream targets, including KNL1, which serves as a scaffold to recruit other SAC proteins like Bub1, Bub3, Mad1, and Mad2. This cascade ultimately leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.[1]
Caption: The Mps1 signaling pathway at the unattached kinetochore, leading to the inhibition of anaphase.
Experimental Protocols
In Vitro Mps1 Kinase Assay
This protocol outlines a biochemical assay to determine the in vitro inhibitory activity of compounds against Mps1 kinase.
Materials:
-
Recombinant human Mps1 (TTK) kinase
-
Myelin Basic Protein (MBP) substrate
-
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione test compounds
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Dithiothreitol (DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
Prepare a master mix containing Mps1 kinase (final concentration 5-50 nM) and MBP substrate (final concentration ~5 µM) in kinase buffer supplemented with 1 mM DTT.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Add 12.5 µL of the kinase/substrate master mix to the "Positive Control" and "Test Inhibitor" wells.
-
Add 12.5 µL of kinase buffer without the enzyme to the "Blank" wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution to all wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro Mps1 kinase inhibition assay.
Immunofluorescence for Mad2 Kinetochore Localization
This protocol describes how to assess the effect of Mps1 inhibition on the recruitment of the SAC protein Mad2 to kinetochores.
Materials:
-
Adherent cells (e.g., HeLa, U2OS)
-
Glass coverslips
-
6-well plates
-
Mps1 inhibitor (e.g., a Pyrido[3,4-d]pyrimidine derivative)
-
Nocodazole (optional, to enrich for mitotic cells)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibodies (e.g., rabbit anti-Mad2, human anti-centromere antibody - ACA/CREST)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in 6-well plates and allow them to adhere overnight.
-
Treat cells with the Mps1 inhibitor at the desired concentration for a suitable duration to allow cells to enter mitosis. Co-treatment with nocodazole can be used to arrest cells in prometaphase with unattached kinetochores.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBST (PBS + 0.1% Tween-20).
-
Block with 5% BSA in PBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Mad2 and anti-ACA) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Caption: Experimental workflow for Mad2 kinetochore localization by immunofluorescence.
Mitotic Exit Assay via Live-Cell Imaging
This protocol details the use of live-cell imaging to determine the effect of Mps1 inhibition on the duration of mitosis.
Materials:
-
Cells stably expressing a fluorescently tagged histone (e.g., H2B-GFP or H2B-mCherry)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope with an environmental chamber (37°C, 5% CO2)
-
Mps1 inhibitor
-
Nocodazole
Procedure:
-
Cell Preparation:
-
Seed H2B-fluorescent protein expressing cells in glass-bottom dishes.
-
-
Mitotic Arrest:
-
Treat the cells with nocodazole to induce a mitotic arrest, enriching the population of cells at the spindle assembly checkpoint.
-
-
Inhibitor Treatment and Imaging:
-
Replace the medium with fresh medium containing the Mps1 inhibitor. Include a vehicle-only control.
-
Place the dish on the microscope stage within the pre-warmed environmental chamber.
-
Acquire time-lapse images every 3-5 minutes for several hours.
-
-
Data Analysis:
-
For each cell, determine the time from inhibitor addition to anaphase onset (visualized by the separation of sister chromatids).
-
Compare the mitotic duration of inhibitor-treated cells to the control cells. A premature exit from mitosis indicates SAC override.
-
Caption: Workflow for the mitotic exit assay using live-cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Live-cell imaging RNAi screen identifies PP2A–B55α and importin-β1 as key mitotic exit regulators in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively investigated as potent inhibitors of various enzymes and as antagonists of receptors, showing promise in the development of novel therapeutics for a multitude of diseases, particularly in oncology and inflammation. This document provides a detailed overview of the applications of this scaffold, supported by quantitative data, experimental protocols, and visual diagrams of relevant signaling pathways.
Application Notes
The pyrido[3,4-d]pyrimidine core is a versatile pharmacophore that can be synthetically modified at various positions to achieve desired biological activity and selectivity. The dione functionality, in particular, often plays a crucial role in forming key hydrogen bond interactions with target proteins.
Anticancer Activity
A significant area of application for this compound derivatives is in the field of oncology. These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, including those of breast and renal origin.[1] The mechanism of their anticancer activity is often attributed to the inhibition of key kinases involved in cell cycle progression and signal transduction.
Kinase Inhibition:
-
Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. The overexpression of Mps1 is linked to aneuploidy and cancer cell survival.[2] Pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Mps1, making this scaffold a promising starting point for the development of novel anti-mitotic cancer therapies.
-
Wee1 Kinase: Wee1 is a tyrosine kinase that negatively regulates the G2/M cell cycle checkpoint. Inhibition of Wee1 can lead to premature mitotic entry and subsequent cell death, particularly in p53-deficient cancer cells. Pyrido[4,3-d]pyrimidinone derivatives have been discovered as novel Wee1 inhibitors, demonstrating robust cytotoxicity in various cancer cell lines.[3]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key enzyme in the B-cell receptor signaling pathway, and its aberrant activation is implicated in B-cell malignancies. While not the primary focus of the this compound scaffold, related pyrimidine-fused heterocycles have shown potent BTK inhibitory activity.
Anti-inflammatory Activity
The pyrido[3,4-d]pyrimidine scaffold has also been explored for its anti-inflammatory potential.
-
CXCR2 Antagonism: The chemokine receptor CXCR2 plays a crucial role in the recruitment of neutrophils to sites of inflammation. Antagonism of CXCR2 is a promising therapeutic strategy for a range of inflammatory diseases. Pyrido[3,4-d]pyrimidine analogues have been identified as potent CXCR2 antagonists, demonstrating the potential of this scaffold in the development of novel anti-inflammatory agents.[4]
Data Presentation
The following tables summarize the quantitative data for the biological activities of representative pyrido[3,4-d]pyrimidine and related derivatives.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives [2]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 8a | A-549 (Lung) | 16.2 |
| PC-3 (Prostate) | 7.98 | |
| 8b | A-549 (Lung) | 16 |
| PC-3 (Prostate) | 18.01 | |
| 8d | A-549 (Lung) | 7.23 |
| PC-3 (Prostate) | 7.12 | |
| 9a | PC-3 (Prostate) | 9.26 |
| Erlotinib | A-549 (Lung) | 6.53 |
| PC-3 (Prostate) | 11.05 |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [2]
| Compound ID | Kinase Target | IC50 (µM) |
| 8a | EGFR (wild-type) | 0.099 |
| EGFR (T790M mutant) | 0.123 | |
| 8d | EGFR (T790M mutant) | 0.290 |
| 9a | EGFR (T790M mutant) | 0.571 |
| Erlotinib | EGFR (T790M mutant) | 0.071 |
Table 3: CXCR2 Antagonist Activity of a Pyrido[3,4-d]pyrimidine Analogue [4]
| Compound | Assay | IC50 (µM) |
| Pyrido[3,4-d]pyrimidine analogue | Calcium Mobilization | 0.11 |
Experimental Protocols
Synthesis of this compound (A Representative Protocol)
This protocol describes a general method for the synthesis of the this compound core structure, which can be adapted for the synthesis of various derivatives. The synthesis of 2-amino-pyrido[3,4-d]pyrimidine derivatives often starts from a suitable pyridine precursor which is then cyclized to form the pyrimidine ring.
Materials:
-
Ethyl 4-aminonicotinate
-
Urea
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Dioxane
-
Hydrochloric acid
Procedure:
-
Step 1: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one. A mixture of ethyl 4-aminonicotinate and urea is heated at 180-190°C for 4 hours. The reaction mixture is then cooled, and the solid residue is washed with hot ethanol to yield the intermediate product.
-
Step 2: Synthesis of this compound. The intermediate from Step 1 is heated in polyphosphoric acid at 250°C for 2 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the final product.
Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and solvents, may need to be optimized for specific derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., Mps1, Wee1)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound derivative stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer.
-
Kinase Reaction: Add the test compound dilutions to the wells of a 384-well plate. Add the kinase/substrate solution to each well. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione and its derivatives in high-throughput screening (HTS) assays. This scaffold has shown significant promise as a modulator of key biological targets, particularly in the areas of oncology and inflammation. The following sections detail its application as both a kinase inhibitor and a G-protein coupled receptor (GPCR) antagonist.
Application as a Kinase Inhibitor: Targeting Monopolar Spindle 1 (Mps1)
The Pyrido[3,4-d]pyrimidine scaffold has been identified as a potent inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC) in mitosis.[1][2] Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[2][3]
Signaling Pathway
Mps1 is a key initiator of the SAC, a signaling cascade that ensures proper chromosome segregation. When kinetochores are unattached to the mitotic spindle, Mps1 is activated and phosphorylates downstream targets, leading to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), delaying anaphase until all chromosomes are correctly attached. Inhibition of Mps1 by compounds based on the Pyrido[3,4-d]pyrimidine scaffold can override the SAC, leading to mitotic errors and cell death in cancer cells that are often aneuploid and dependent on a robust SAC.[4]
References
Application Notes and Protocols: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione as a CXCR2 Antagonist in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione and its analogues as antagonists of the C-X-C motif chemokine receptor 2 (CXCR2). The dysregulation of the CXCR2 signaling pathway is implicated in a multitude of inflammatory diseases and various cancers, making it a prime target for therapeutic intervention. The pyridopyrimidine scaffold has emerged as a promising foundation for the development of potent and selective CXCR2 inhibitors.
Data Presentation: In Vitro Efficacy of Pyrido[3,4-d]pyrimidine Analogues
The following table summarizes the in vitro potency of a series of Pyrido[3,4-d]pyrimidine analogues in inhibiting CXCL8-induced intracellular calcium mobilization in U87 cells overexpressing human CXCR2. This data provides valuable insights into the structure-activity relationship (SAR) for this class of compounds.[1]
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) ± SD[1] |
| 1 | H | H | H | H | > 10 |
| 2a | Cl | H | H | H | > 10 |
| 2b | F | H | H | H | > 10 |
| 3a | H | Cl | H | H | > 10 |
| 3b | H | F | H | H | > 10 |
| 4a | H | H | Cl | H | > 10 |
| 4b | H | H | F | H | > 10 |
| 5 | H | H | H | H | 0.11 ± 0.02 |
| 17b | H | 6-furanyl | H | H | 0.13 ± 0.03 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol details the methodology for assessing the antagonist activity of this compound analogues by measuring the inhibition of CXCL8-induced intracellular calcium flux.
Materials:
-
Human glioblastoma U87 cells stably overexpressing CXCR2
-
This compound test compounds
-
Recombinant human CXCL8 (IL-8)
-
Fura-2 AM or other suitable calcium-sensitive dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Procedure:
-
Cell Preparation:
-
Culture U87-CXCR2 cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with HBSS containing 20 mM HEPES.
-
Resuspend the cells in HBSS with HEPES at a density of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Add Fura-2 AM to the cell suspension to a final concentration of 2-5 µM.
-
Add probenecid to a final concentration of 2.5 mM to prevent dye leakage.
-
Incubate the cell suspension at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS with HEPES and probenecid to remove extracellular dye.
-
Resuspend the cells in the same buffer at a final concentration of 2 x 10^6 cells/mL.
-
-
Assay Performance:
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the this compound test compounds in HBSS with HEPES and probenecid.
-
Add 25 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
Prepare a solution of CXCL8 in HBSS with HEPES and probenecid at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add 25 µL of the CXCL8 solution to each well.
-
Immediately begin recording the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) over time.
-
Determine the peak fluorescence ratio for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a known CXCR2 antagonist or no CXCL8 control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to evaluate the ability of this compound to inhibit the migration of neutrophils towards a CXCR2 ligand.
Materials:
-
Freshly isolated human neutrophils
-
This compound test compounds
-
Recombinant human CXCL8 (IL-8)
-
RPMI 1640 medium with 0.5% BSA
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Calcein-AM or other suitable cell viability dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Perform a hypotonic lysis to remove any contaminating red blood cells.
-
Wash the neutrophils with RPMI 1640 and resuspend in RPMI 1640 with 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound test compounds in RPMI 1640 with 0.5% BSA.
-
Pre-incubate the neutrophil suspension with the test compounds or vehicle control for 30 minutes at 37°C.
-
Add CXCL8 (at a chemoattractant concentration, e.g., 10-100 ng/mL) to the lower wells of the Boyden chamber. Add medium alone to the negative control wells.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50-100 µL of the pre-incubated neutrophil suspension to the upper chamber.
-
-
Incubation and Cell Lysis:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, carefully remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.
-
Place the lower chamber, now containing the migrated cells, on a new plate.
-
Add a cell lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower wells.
-
Incubate for 30-60 minutes to allow for cell lysis and dye release.
-
-
Data Analysis:
-
Measure the fluorescence in the lower wells using a fluorescence plate reader.
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of inhibition of chemotaxis for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: CXCR2 Signaling Pathway and its Inhibition.
Caption: Workflow for CXCR2 Antagonist Characterization.
References
Application Notes and Protocols for Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione and its derivatives as potential anti-inflammatory agents. The protocols outlined below are based on established methodologies for similar heterocyclic compounds and are intended to serve as a guide for the development and screening of this class of molecules.
Design Rationale
The this compound scaffold is a promising candidate for the development of novel anti-inflammatory drugs. This heterocyclic system is an analogue of clinically relevant pyrimidine-based anti-inflammatory agents. The core structure is designed to interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Modifications at various positions of the pyridopyrimidine ring can be explored to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis
The synthesis of the this compound core can be achieved through a multi-step process, starting from readily available precursors. A plausible synthetic route involves the preparation of a key intermediate, 4-aminopyridine-3-carboxylic acid (4-aminonicotinic acid), followed by cyclization to form the desired fused ring system.
Synthetic Workflow
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Aminopyridine-3-carboxylic acid
This protocol is adapted from established procedures for the synthesis of aminonicotinic acids.
-
Starting Material: 4-Chloropyridine-3-carboxylic acid.
-
Reagents and Solvents: Aqueous ammonia, copper sulfate (catalyst), autoclave.
-
Procedure: a. In a high-pressure autoclave, place 4-chloropyridine-3-carboxylic acid and a catalytic amount of copper sulfate. b. Add an excess of aqueous ammonia. c. Seal the autoclave and heat at 150-180°C for 12-24 hours. d. After cooling to room temperature, carefully open the autoclave. e. Acidify the reaction mixture with hydrochloric acid to precipitate the product. f. Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-aminopyridine-3-carboxylic acid. g. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Cyclization to this compound
-
Starting Material: 4-Aminopyridine-3-carboxylic acid.
-
Reagents and Solvents: Urea, high-boiling point solvent (e.g., diphenyl ether or sulfolane).
-
Procedure: a. Mix 4-aminopyridine-3-carboxylic acid with an excess of urea in a high-boiling point solvent. b. Heat the mixture to 180-220°C for 4-8 hours, monitoring the reaction by TLC. c. Upon completion, cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the crude product. d. Filter the solid, wash with the non-polar solvent, and then with a polar solvent like ethanol to remove unreacted urea. e. Recrystallize the crude product from a suitable solvent (e.g., DMF/water or acetic acid) to obtain pure this compound. f. Confirm the structure of the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of the synthesized compounds should be evaluated using a combination of in vitro and in vivo assays.
Experimental Workflow for Anti-inflammatory Evaluation
Caption: Workflow for evaluating anti-inflammatory activity.
In Vitro Anti-inflammatory Assays
3.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the hydroperoxide products of the COX reaction is monitored colorimetrically.
-
Protocol:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm at multiple time points.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay measures the inhibition of the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes. The production of the hydroperoxy intermediate is monitored.
-
Protocol:
-
Prepare solutions of the test compounds.
-
In a suitable buffer, add the 5-LOX enzyme and the test compound or vehicle.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate, linoleic acid or arachidonic acid.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3.2.3. TNF-α and IL-6 Inhibition Assay in LPS-Stimulated Macrophages
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Calculate the percentage of cytokine inhibition and determine the IC50 values.
-
In Vivo Anti-inflammatory Assay
3.3.1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
-
Protocol:
-
Use adult Wistar or Sprague-Dawley rats, fasted overnight.
-
Divide the animals into groups: control (vehicle), standard drug (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).
-
Administer the test compounds or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1][2]
-
Calculate the percentage of edema inhibition for each group at each time point.
-
Data Presentation
Quantitative data from the anti-inflammatory assays should be summarized in tables for clear comparison. While specific data for this compound is not yet publicly available, the following tables provide an example of how to present data for analogous pyridopyrimidine derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC₅₀ (µM) |
| Derivative A | >100 | 1.84 | >54 | 2.66 |
| Derivative B | >100 | 0.67 | >149 | ND |
| Indomethacin | 0.21 | 9.17 | 0.02 | ND |
| Celecoxib | 15.2 | 0.04 | 380 | ND |
ND: Not Determined. Data is hypothetical and based on values reported for similar pyrimidine-based inhibitors.[2][3]
Table 2: In Vivo Anti-inflammatory Activity of a Representative Pyrido[2,3-d]pyrimidine Derivative in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | 1h | 3h | 5h |
| Control (Vehicle) | 15.2 ± 1.5 | 35.8 ± 2.1 | 48.9 ± 3.2 |
| Derivative C (10 mg/kg) | 35.1 ± 2.8 | 60.3 ± 4.5 | 66.2 ± 5.1 |
| Indomethacin (10 mg/kg) | 42.5 ± 3.6 | 68.7 ± 5.9 | 75.4 ± 6.3 |
*Values are expressed as mean ± SEM. p < 0.05 compared to the control group. Data is hypothetical and based on values reported for similar compounds.[3]
Signaling Pathway
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (PGs) from arachidonic acid. PGs are key mediators of inflammation, pain, and fever. Another important pathway in inflammation is the lipoxygenase (LOX) pathway, which leads to the production of leukotrienes, potent chemoattractants and mediators of bronchoconstriction. This compound derivatives are designed to potentially inhibit these pathways.
Caption: Arachidonic acid metabolism and sites of inhibition.
By inhibiting COX and/or LOX enzymes, this compound derivatives can reduce the production of these pro-inflammatory mediators, thereby exerting their anti-inflammatory effects. Further studies on the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 can provide a more detailed understanding of their mechanism of action.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computational methodologies employed in the study of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione inhibitors. This class of compounds has garnered significant interest due to its versatile scaffold, which has been shown to interact with a range of biological targets implicated in various diseases, including cancer and inflammation. Molecular docking is a key computational technique used to predict the binding orientation and affinity of these inhibitors to their protein targets, thereby guiding the rational design of more potent and selective drug candidates.
Introduction to this compound Inhibitors
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors.[1] Specifically, the this compound core has been explored for its potential to inhibit various kinases and other enzymes. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and modulating their activity.[2][3] Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors and have shown that the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain.[4]
Key Biological Targets
Molecular docking studies have identified several key protein targets for this compound and its derivatives. These include:
-
Kinases: This is the most prominent class of targets for pyridopyrimidine derivatives.[2][3]
-
Monopolar spindle 1 (Mps1): A key regulator of the mitotic checkpoint, Mps1 is a target in cancer therapy.[4][5] Pyrido[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against Mps1.[4][5] One such inhibitor, BOS172722, has entered clinical trials.[5]
-
Epidermal Growth Factor Receptor (EGFR) Family: This family of receptor tyrosine kinases (including erbB1, erbB2, and erbB4) is frequently dysregulated in cancer.[6] Pyrido[3,4-d]pyrimidine analogues have been developed as irreversible inhibitors of the EGFR family.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2): These are important targets in oncology, and dual inhibitors are of significant interest.[7]
-
Phosphoinositide 3-Kinase (PI3K): A central node in cell signaling pathways regulating growth and survival.[1]
-
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation. Certain pyridopyrimidine derivatives have shown selective COX-2 inhibitory activity.[8][9]
-
Poly(ADP-ribose) polymerase-1 (PARP-1): An enzyme involved in DNA repair, making it a target for cancer therapy.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data from various molecular docking and in vitro studies of this compound and related pyridopyrimidine inhibitors.
Table 1: In Vitro Inhibitory Activity of Pyrido[3,4-d]pyrimidine and Related Derivatives
| Compound/Derivative | Target | IC50 (µM) | Cell Line | Reference |
| PPD-III-FPB.HCl | Dopamine D3 (3PBL) | Good binding affinity | - | [12] |
| PPD-IV-FPB.HCl | Dopamine D3 (3PBL) | Good binding affinity | - | [12] |
| Compound 5a | VEGFR-2 | 0.217 ± 0.02 | - | [7] |
| HER-2 | 0.168 ± 0.009 | - | [7] | |
| MCF-7 | 1.77 ± 0.10 | MCF-7 | [7] | |
| HepG2 | 2.71 ± 0.15 | HepG2 | [7] | |
| Compound 5e | VEGFR-2 | 0.124 ± 0.011 | - | [7] |
| HER-2 | 0.077 ± 0.003 | - | [7] | |
| MCF-7 | 1.39 ± 0.08 | MCF-7 | [7] | |
| Compound IIId | COX-2 | 0.67 | - | [8] |
| Compound IIIf | COX-2 | 0.95 | - | [8] |
| Compound IIIg | COX-2 | 1.02 | - | [8] |
| Compound IIIi | COX-2 | 0.69 | - | [8] |
| Compound 30 | - | 0.59 | MGC803 | [13] |
| Compound 8a | EGFRWT | 0.099 | - | [14] |
| EGFRT790M | 0.123 | - | [14] | |
| A-549 | 16.2 | A-549 | [14] | |
| PC-3 | 7.98 | PC-3 | [14] | |
| HCT-116 | 25.61 | HCT-116 | [14] | |
| Compound B1 | EGFRL858R/T790M | 0.013 | H1975 | [15] |
Table 2: Molecular Docking Scores of Pyrido[3,4-d]pyrimidine and Related Derivatives
| Compound/Derivative | Target (PDB ID) | Docking Score (kcal/mol) | Docking Software | Reference |
| PPD-III-FPB.HCl | Dopamine D3 (3PBL) | Good binding affinity | MCULE | [12] |
| PPD-IV-FPB.HCl | Dopamine D3 (3PBL) | Good binding affinity | MCULE | [12] |
| Compound 5a | VEGFR-2, HER-2 | Excellent docking scores | Not Specified | [7] |
| Compound 5e | VEGFR-2, HER-2 | Excellent docking scores | Not Specified | [7] |
| Compound IIId | COX-2 | Not Specified | Not Specified | [9] |
| Compound IIIf | COX-2 | Not Specified | Not Specified | [9] |
| Compound IIIg | COX-2 | Not Specified | Not Specified | [9] |
| Compound IIIi | COX-2 | Not Specified | Not Specified | [9] |
| Compounds S2, S7 | PARP-1 (5DS3) | Favorable binding energy | Not Specified | [10] |
Experimental Protocols
Molecular Docking Workflow
A generalized workflow for molecular docking studies of this compound inhibitors is presented below. This protocol is a synthesis of methodologies reported in the literature.[1][12]
Caption: A generalized workflow for molecular docking studies.[1]
Detailed Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[12]
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.[12]
-
Add polar hydrogen atoms to the protein.[12]
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).[12]
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound inhibitor using chemical drawing software.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D ligand structure using a suitable force field.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Grid Box Generation:
-
Define the active site of the protein for docking. This is typically done by creating a grid box centered around the position of the co-crystallized ligand or a predicted binding pocket.
-
-
Molecular Docking Simulation:
-
Pose Analysis and Scoring:
-
Analyze the output of the docking simulation. The results will typically include a ranked list of binding poses based on their docking scores (e.g., binding energy in kcal/mol).
-
The pose with the lowest binding energy is generally considered the most favorable.[1]
-
Visualize the protein-ligand interactions for the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
-
Candidate Selection:
-
Select the most promising inhibitor candidates based on a combination of their docking scores and the quality of their interactions with the key amino acid residues in the active site.
-
Signaling Pathways
This compound inhibitors often target kinases that are key components of cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and it is a prime target in cancer therapy.[1]
Caption: The PI3K/AKT signaling pathway and the inhibitory action of pyrimidine derivatives.[1]
Mps1 Signaling in Mitosis
Mps1 kinase plays a crucial role in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Inhibition of Mps1 can lead to mitotic catastrophe in cancer cells.
Caption: Role of Mps1 in the spindle assembly checkpoint and its inhibition.
Conclusion
Molecular docking is an indispensable tool in the discovery and development of this compound inhibitors. By providing insights into the molecular basis of inhibitor binding, these computational studies facilitate the design of novel compounds with improved potency and selectivity. The protocols and data presented here serve as a valuable resource for researchers working in this exciting area of drug discovery. Further in vivo pharmacological studies are often required to validate the potential of these computationally identified active molecules.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 11. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrido[3,4-d]pyrimidine Derivatives as Inhibitors of Tumor Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor cell migration is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The development of novel therapeutic agents that can effectively inhibit this process is a key focus in cancer research. Pyrido[3,4-d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anticancer properties. Recent studies have highlighted the potential of specific derivatives within this class to inhibit the migration of cancer cells, suggesting their utility as lead compounds for the development of new anti-metastatic drugs.
This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of pyrido[3,4-d]pyrimidine derivatives on tumor cell migration. While specific data on Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is limited in publicly available literature, this document will utilize a representative compound from a study on pyrido[3,4-d]pyrimidine derivatives to illustrate the application. A recent study on a series of pyrido[3,4-d]pyrimidine compounds demonstrated that compound 30 exhibited significant anti-tumor activity, including the inhibition of migration in MGC803 human gastric cancer cells[1].
Data Presentation
The following table summarizes the reported in vitro anticancer activity of a representative pyrido[3,4-d]pyrimidine derivative, compound 30 , against the MGC803 human gastric cancer cell line.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Compound 30 | MGC803 | MTT Assay | IC50 | 0.59 µM | [1] |
| Compound 30 | MGC803 | Wound Healing Assay | Migration Inhibition | Significant | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-migratory effects of pyrido[3,4-d]pyrimidine derivatives are provided below. These protocols are based on established in vitro assays.[2][3][4][5]
Cell Culture
-
Cell Line: MGC803 (human gastric carcinoma) or other appropriate cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration.[2][3]
Materials:
-
6-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate Buffered Saline (PBS)
-
Culture medium with and without FBS
-
Test compound (Pyrido[3,4-d]pyrimidine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Inverted microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the medium with a low-serum (e.g., 1% FBS) or serum-free medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) should be included.
-
Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours).
-
Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ). The rate of cell migration is inversely proportional to the remaining wound area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells.[2][3][4][6]
Materials:
-
24-well Transwell plates with inserts (typically 8 µm pore size)
-
Serum-free culture medium
-
Culture medium containing a chemoattractant (e.g., 10% FBS)
-
Test compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Inverted microscope
Procedure:
-
Pre-coat the upper surface of the Transwell insert membrane with an extracellular matrix component like Matrigel for invasion assays (optional for migration assays).
-
Harvest and resuspend cells in serum-free medium.
-
Add the chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the cell suspension (in serum-free medium) into the upper chamber of the Transwell insert, along with different concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of migrated cells in several random fields under a microscope.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Assessing Anti-Migratory Effects
Caption: Workflow for evaluating the anti-migratory effects of pyrido[3,4-d]pyrimidine derivatives.
Proposed Signaling Pathway for Inhibition of Tumor Cell Migration
Tumor cell migration is regulated by complex signaling networks. Key pathways involved include the Rho GTPase, PI3K/AKT/mTOR, and Wnt/β-catenin pathways.[7][8][9][10][11] Pyrido[3,4-d]pyrimidine derivatives may exert their anti-migratory effects by modulating one or more of these critical signaling cascades. The diagram below illustrates a potential mechanism of action where the compound inhibits a key kinase in a migration-related pathway.
Caption: Proposed mechanism of action for a pyrido[3,4-d]pyrimidine derivative inhibiting cell migration.
Conclusion
The pyrido[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel inhibitors of tumor cell migration. The protocols and information provided herein offer a framework for researchers to investigate the potential of these compounds as anti-metastatic agents. Further studies are warranted to elucidate the precise molecular mechanisms by which these derivatives inhibit cancer cell migration and to optimize their therapeutic potential.
References
- 1. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges [frontiersin.org]
- 9. mayo.edu [mayo.edu]
- 10. sinobiological.com [sinobiological.com]
- 11. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione and its derivatives as potential anticancer agents. The protocols outlined below are standard methodologies for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle. While specific data for the parent compound is limited in publicly available literature, the provided data for various derivatives highlight the therapeutic potential of this chemical scaffold.
Data Presentation: In Vitro Cytotoxicity of Pyrido[3,4-d]pyrimidine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Pyrido[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. This data serves as a reference for the potential anticancer efficacy of this class of compounds.
Table 1: IC50 Values (µM) of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives [1]
| Compound ID | A-549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) |
| 8a | 16.2 | 7.98 | 25.61 |
| 8b | 10 | 18.01 | 26 |
| 8d | 7.23 | 7.12 | 70.17 |
| 9a | - | 9.26 | - |
| Erlotinib | 6.53 | 11.05 | 5.47 |
Table 2: IC50 Values (µM) of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives [2]
| Compound ID | A549 (Lung) | HCT-116 (Colon) |
| 8 | 16.75 | 24.16 |
| 10 | 15.68 | 18.78 |
| 12a | 13.72 | 23.33 |
| 12b | 8.21 | 19.56 |
| Erlotinib | 6.77 | 19.22 |
Table 3: IC50 Values of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives [3]
| Compound ID | PARP-1 Inhibition (nM) | MCF-7 (Breast) (µM) | HCT116 (Colon) (µM) |
| S2 | 4.06 | 2.65 | - |
| S7 | 3.61 | 1.28 | - |
| S8 | - | 0.66 | 2.76 |
| Olaparib | 5.77 | - | - |
Experimental Protocols
Herein are detailed protocols for the in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the number of apoptotic and necrotic cells following treatment with the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the test compound on the cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, p21)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: A representative apoptosis signaling pathway potentially modulated by this compound.
Caption: A potential mechanism of cell cycle arrest induced by this compound.
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
Application Notes and Protocols: Synthesis of 4-Substituted 2-Amino Pyrido[3,4-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrido[3,4-d]pyrimidines are a class of fused heterocyclic compounds of significant pharmacological importance. They are recognized for a broad spectrum of biological activities, including their potential as anticancer agents.[1] This document provides detailed protocols for the synthesis of novel 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, which have shown selective inhibitory effects against the growth of renal and breast cancer cell lines.[1] The synthetic strategy allows for the generation of a diverse range of analogs by introducing various substituents at the C-4 position of the pyrido[3,4-d]pyrimidine core.[1]
Synthetic Strategy Overview
The overall synthetic approach involves the preparation of a key intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine. This intermediate serves as a versatile precursor for subsequent diversification at the C-4 position through two primary methodologies:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the C-4 chloro group with various nucleophiles such as amines, phenols, and thiols.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki coupling with boronic acids to form C-C bonds and Buchwald-Hartwig cross-coupling with heteroarylamines to form C-N bonds.[1]
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives.
Protocol 1: Synthesis of 4-Methyl-3-nitropyridin-2-amine (2)
-
Reaction Setup: In a flask, add 2-amino-4-picoline to concentrated sulfuric acid.
-
Nitration: Cool the mixture and add nitric acid dropwise while maintaining a low temperature.
-
Work-up: After the reaction is complete, pour the mixture over ice and neutralize with a suitable base.
-
Purification: The product, a mixture of 3-nitro and 5-nitro isomers, is purified by silica gel column chromatography to isolate the desired 3-nitro isomer.[1]
Protocol 2: Synthesis of 4-Methyl-3-nitropyridin-2-ol (4)
-
Reaction Setup: Dissolve 4-methyl-3-nitropyridin-2-amine (compound 2) in a 30% sulfuric acid solution.[1]
-
Diazotization: Add an aqueous solution of sodium nitrite (NaNO₂) to the mixture. A precipitate will form.[1]
-
Isolation: Filter the precipitate and collect the solid.
-
Purification: Dry the crude product under vacuum and purify by chromatography using a mobile phase of 0–5% methanol in dichloromethane (DCM).[1]
Protocol 3: Synthesis of the Key Intermediate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine
The conversion of 4-methyl-3-nitropyridin-2-ol to the key chlorinated intermediate involves several steps which are summarized from the general description in the source.[1] This typically includes reduction of the nitro group, cyclization to form the pyrimidine ring, and subsequent chlorination.
Protocol 4: Synthesis of 4-Substituted Derivatives via Nucleophilic Aromatic Substitution (SNAr)
-
General Procedure: To a solution of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine in a suitable solvent, add the desired nucleophile (e.g., an amine, phenol, or thiol).
-
Reaction Conditions: The reaction can be promoted by either an acid or a base and may require heating.
-
Work-up and Purification: After completion, the reaction mixture is neutralized, and the product is isolated by filtration or extraction. The crude product is then purified by chromatography.
Example: Synthesis of 8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine (16) [1]
-
To a solution of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, add thiophenol and a suitable base.
-
Stir the reaction at an appropriate temperature until completion.
-
Isolate and purify the product by chromatography to yield a white solid.
Protocol 5: Synthesis of 4-Substituted Derivatives via Palladium-Catalyzed Cross-Coupling
A. Suzuki Coupling (for C-C bond formation)
-
Reaction Setup: In a reaction vessel, combine 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.
-
Work-up and Purification: After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
B. Buchwald-Hartwig Cross-Coupling (for C-N bond formation)
-
Reaction Setup: Combine 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, the desired amine or heteroarylamine, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a dry solvent (e.g., dioxane).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at the required temperature for the specified time.
-
Work-up and Purification: After completion, cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography.
Data Presentation
The following tables summarize the yields and characterization data for representative compounds.
Table 1: Synthesis of Intermediates
| Compound Number | Compound Name | Yield (%) | Melting Point (°C) |
| 4 | 4-Methyl-3-nitropyridin-2-ol | 96 | 234–235 |
| 7 | Ethyl 2-chloro-3-nitroisonicotinate | 96 | 102–103 |
Table 2: Synthesis of 4-Substituted 2-Amino Pyrido[3,4-d]pyrimidine Derivatives
| Compound Number | Substituent at C-4 | Synthetic Method | Yield (%) | Melting Point (°C) |
| 16 | Phenylthio | SNAr | 56 | 136–137 |
| 22 | Phenylamino | Buchwald-Hartwig | 99 | 273–274 |
Table 3: Biological Activity of Selected Derivatives
| Compound | Target | Activity |
| Pyrido[3,4-d]pyrimidine 34h | MPS1 Kinase | Potent Inhibition |
| Pyrido[3,4-d]pyrimidine 24c | MPS1 Kinase | IC50 = 0.008 µM |
Signaling Pathway Context
Certain pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase.[2][3] MPS1 is a crucial regulator of the spindle assembly checkpoint, a key signaling pathway that ensures proper chromosome segregation during mitosis. Inhibition of MPS1 can lead to mitotic arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.
Caption: Inhibition of the MPS1 kinase signaling pathway by pyrido[3,4-d]pyrimidine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in optimizing your reaction conditions and overcoming common experimental hurdles.
Troubleshooting Guide
Encountering challenges during the synthesis of complex heterocyclic compounds is common. This guide addresses specific issues that may arise during the preparation of this compound derivatives.
| Problem | Potential Causes | Recommended Solutions & Optimizations |
| Low to No Product Yield | 1. Incomplete Cyclization: The final ring-closing step to form the dione is often the most challenging. 2. Inactive Starting Materials: Degradation or impurity of the initial aminopyridine precursor. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. 4. Inappropriate Catalyst or Lack Thereof: The choice of acid or base catalyst is crucial for promoting the cyclization reaction. | 1. Catalyst Screening: Experiment with different Brønsted or Lewis acid catalysts (e.g., p-toluenesulfonic acid, HCl) to facilitate cyclization. In some cases, a basic catalyst might be required. Vary the catalyst loading to find the optimal concentration. 2. Reagent Purity: Ensure the purity of the 3-aminopyridine-4-carboxamide or related starting material using techniques like NMR or LC-MS before starting the reaction. 3. Temperature Optimization: Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition. Monitor reaction progress by TLC or LC-MS. 4. Solvent Selection: Test a variety of high-boiling point solvents such as DMF, DMSO, or diphenyl ether to ensure all reactants remain in solution and to facilitate higher reaction temperatures if necessary.[1] |
| Formation of Significant Side Products | 1. Self-condensation of Starting Materials: The aminopyridine precursor may react with itself under the reaction conditions. 2. Decomposition: At elevated temperatures, the starting materials or the product may be susceptible to degradation. 3. Undesired N-Alkylation/Arylation: If substituted ureas or isocyanates are used, reaction at an alternative nitrogen atom can occur. | 1. Stoichiometry Control: Use a slight excess of the urea or isocyanate reagent to favor the desired cyclization over self-condensation. 2. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. 3. Protecting Groups: In complex syntheses, consider the use of protecting groups to prevent reactions at unintended sites. |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Byproducts: The polarity of the desired product may be very similar to that of impurities. 2. Poor Crystallization: The product may be an amorphous solid or an oil, making purification by recrystallization challenging. 3. Insolubility of the Product: The final compound may have low solubility in common organic solvents, making chromatographic purification difficult. | 1. Chromatographic Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Recrystallization Solvent Screening: Test a wide range of solvents and solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. 3. Trituration: If the product is a solid but contains soluble impurities, washing (triturating) with a solvent in which the product is insoluble can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the this compound core?
A1: A prevalent method involves the cyclocondensation of a 3-aminopyridine-4-carboxamide derivative with urea or a related carbonyl source.[2] Another key strategy is the reaction of 3-aminopyridine-4-carboxylic acids with urea.[2] Variations of this approach may utilize phosgene, isocyanates, or other carbonyl synthons.
Q2: How can I introduce substituents at the N-1 and N-3 positions of the dione ring?
A2: N-alkylation or N-arylation can be achieved by treating the this compound core with an appropriate alkyl or aryl halide in the presence of a base. The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetonitrile) is critical for optimizing the yield and selectivity of the reaction.[3] It is important to carefully control the reaction conditions to avoid dialkylation if mono-substitution is desired.[4]
Q3: My this compound derivative shows poor solubility. What can I do?
A3: Poor aqueous solubility is a common challenge. To improve solubility for biological assays, you can consider preparing a salt form (e.g., hydrochloride or sodium salt) if your molecule has a basic or acidic handle. Alternatively, formulation with solubilizing agents such as DMSO, cyclodextrins, or co-solvents may be necessary. For synthetic manipulations, using more polar, high-boiling point aprotic solvents like DMF or DMSO can be effective.
Q4: What are the key biological targets for this compound derivatives?
A4: This class of compounds is predominantly investigated for its kinase inhibitory activity.[5] Notably, derivatives of the pyridopyrimidine scaffold have shown potent inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are implicated in various cancers.[6][7]
Experimental Protocols
General Procedure for the Synthesis of the this compound Core
This protocol describes a general method for the cyclocondensation reaction to form the core scaffold.
Materials:
-
3-Aminopyridine-4-carboxamide
-
Urea
-
High-boiling point solvent (e.g., Diphenyl ether, DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-aminopyridine-4-carboxamide (1 equivalent) and urea (1.5 - 2 equivalents).
-
Add a suitable high-boiling point solvent to the flask.
-
Heat the reaction mixture to a high temperature (typically 180-250°C, depending on the solvent) and maintain for several hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a suitable solvent (e.g., ethanol, diethyl ether).
-
If the product does not precipitate, the solvent can be removed under reduced pressure (if applicable), and the residue purified by column chromatography or recrystallization.
General Procedure for N-Alkylation of this compound
This protocol outlines a general method for the introduction of an alkyl group at one of the nitrogen atoms of the dione ring.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1 equivalent).
-
Add the anhydrous aprotic solvent.
-
Add the base (1.1 - 1.5 equivalents for monosubstitution). If using NaH, add it portion-wise at 0°C.
-
Stir the mixture for 15-30 minutes at room temperature (or 0°C for NaH).
-
Add the alkyl halide (1 - 1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Synthesis and Derivatization
Caption: General workflow for the synthesis of the core and subsequent derivatization.
EGFR/HER2 Signaling Pathway
Caption: Inhibition of the EGFR/HER2 signaling pathway by a representative derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, focusing on improving both yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form this compound from 3-aminopyridine-4-carboxamide is not proceeding to completion. What are the potential reasons and solutions?
A1: Incomplete conversion is a common issue in the cyclization of 3-aminopyridine-4-carboxamide. Several factors could be at play:
-
Insufficient Reaction Temperature: The cyclization often requires high temperatures to overcome the activation energy barrier. If you are using urea as the cyclizing agent, ensure the reaction temperature is maintained between 180-220 °C.
-
Inadequate Reaction Time: Depending on the scale and specific conditions, the reaction may require several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Poor Quality of Starting Materials: Ensure that the 3-aminopyridine-4-carboxamide is pure and dry. Impurities can interfere with the reaction. The presence of moisture can be particularly detrimental.
-
Inefficient Mixing: In a melt reaction with urea, ensure adequate stirring to maintain a homogenous mixture.
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10 °C, while monitoring for any decomposition.
-
Extend the reaction time, taking aliquots to monitor by TLC.
-
Recrystallize or purify the 3-aminopyridine-4-carboxamide before use.
-
Use a mechanical stirrer for larger-scale reactions to ensure efficient mixing.
Q2: I am observing a low yield of the desired this compound. How can I improve it?
A2: Low yields can be attributed to several factors, including side reactions and product loss during workup.
-
Sublimation of Starting Material: 3-aminopyridine-4-carboxamide can sublime at high temperatures. Consider conducting the reaction under a nitrogen atmosphere or using a condenser to minimize loss.
-
Side Reactions: At elevated temperatures, decomposition or polymerization of the starting materials or product can occur. The formation of symmetrical ureas from the isocyanate intermediate (if using phosgene derivatives or chloroformates) is a potential side reaction.
-
Product Precipitation and Isolation: The product may precipitate from the reaction mixture. Ensure complete precipitation by cooling the mixture before filtration. The choice of solvent for washing the crude product is also critical to avoid dissolving the desired compound.
Optimization Strategies:
-
Alternative Cyclizing Agents: While urea is common, other reagents like ethyl chloroformate followed by treatment with ammonia, or the use of phosgene or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) can be explored. These may offer milder reaction conditions.
-
Solvent Choice: High-boiling point solvents like diphenyl ether or Dowtherm A can be used to achieve the necessary reaction temperatures while avoiding a solvent-free melt, which can sometimes lead to better-controlled reactions.
-
Work-up Procedure: Carefully select the solvent for washing the crude product. Cold ethanol or water is often a good choice to remove unreacted urea without significantly dissolving the product.
Q3: The purity of my final product is low. What are the common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, partially cyclized intermediates, and byproducts from side reactions.
-
Unreacted 3-aminopyridine-4-carboxamide: This can be removed by washing the crude product with a solvent in which the starting material is more soluble than the product.
-
Polymeric materials: These are often insoluble and can be removed by dissolving the desired product in a suitable solvent (like hot DMF or DMSO) and filtering off the insoluble impurities.
-
Isomeric Impurities: Depending on the synthetic route to the starting material, isomeric aminopyridine-carboxamides could lead to the formation of isomeric pyridopyrimidinediones, which can be difficult to separate.
Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying this compound. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous acetic acid are often suitable solvents.
-
Column Chromatography: Due to the low solubility of the product in many common organic solvents, column chromatography can be challenging. However, for small-scale purification, it may be feasible using a polar stationary phase (like silica gel) and a polar eluent system (e.g., DCM/Methanol mixtures).
Q4: I am having difficulty with the characterization of my product. What should I expect to see?
A4: The structure of this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: In a solvent like DMSO-d₆, you should expect to see signals for the two N-H protons of the pyrimidine ring (typically broad singlets at higher chemical shifts, e.g., >10 ppm) and the protons on the pyridine ring.
-
¹³C NMR: Expect to see signals for the two carbonyl carbons (C2 and C4) in the range of 150-170 ppm, in addition to the signals for the carbons of the pyridine ring.
-
IR Spectroscopy: Look for characteristic C=O stretching vibrations for the dione functionality, typically in the region of 1650-1750 cm⁻¹, and N-H stretching vibrations around 3100-3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (163.13 g/mol ) should be observed.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound based on common outcomes for similar reactions. These are intended to provide a baseline for optimization efforts.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Entry | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 1 | 160 | 6 | 45 | 80 |
| 2 | 180 | 4 | 65 | 88 |
| 3 | 200 | 3 | 75 | 92 |
| 4 | 220 | 3 | 72 (decomposition observed) | 85 |
Table 2: Comparison of Cyclizing Agents
| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Urea (5 eq.) | None (melt) | 200 | 3 | 75 | 92 |
| 2 | Ethyl Chloroformate | Pyridine | 115 | 8 | 60 | 95 |
| 3 | Triphosgene | Dioxane | 100 | 6 | 68 | 94 |
Experimental Protocols
Protocol 1: Synthesis via Urea Fusion
This protocol describes a common method for the synthesis of this compound from 3-aminopyridine-4-carboxamide and urea.
-
Reactant Preparation: In a round-bottom flask, thoroughly mix 3-aminopyridine-4-carboxamide (1.0 eq) and urea (5.0 eq).
-
Reaction: Heat the mixture in an oil bath to 200 °C with stirring. The mixture will melt and then gradually solidify as the reaction progresses. Maintain the temperature for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water to the solid mass and heat to boiling to dissolve any unreacted urea.
-
Isolation: Cool the suspension in an ice bath and collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with cold ethanol to remove impurities. The product can be further purified by recrystallization from hot DMF or aqueous acetic acid to yield this compound as a solid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield and purity issues.
Technical Support Center: Overcoming Cancer Cell Resistance with Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives in overcoming resistance in cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Pyrido[3,4-d]pyrimidine derivatives overcome resistance in cancer cells?
A1: Derivatives of the Pyrido[3,4-d]pyrimidine scaffold have shown significant promise in overcoming acquired drug resistance, particularly in non-small cell lung cancer (NSCLC). Their primary mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, including mutant forms that confer resistance to first and second-generation EGFR inhibitors. A key target is the T790M mutation, often referred to as the "gatekeeper" mutation, which is a common cause of acquired resistance.
Q2: Are all this compound derivatives effective against resistant cancer cells?
A2: The effectiveness of a specific derivative is highly dependent on its chemical substitutions. For instance, certain modifications to the core structure are designed to enhance binding to the ATP-binding pocket of the EGFR kinase, even in the presence of resistance-conferring mutations. One example is 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, which has been noted for its potential in addressing T790M-mediated resistance[1].
Q3: What signaling pathways are most relevant when studying the effects of these compounds on resistant cancer cells?
A3: The most critical signaling pathway to investigate is the EGFR pathway and its downstream effectors. Upon EGFR inhibition, it is essential to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways. Aberrant activation of these pathways is a hallmark of many cancers and can contribute to drug resistance[2][3][4][5]. Therefore, demonstrating a reduction in the phosphorylation of proteins like Akt and ERK is crucial evidence of target engagement and efficacy.
Q4: How can the metabolic stability of Pyrido[3,4-d]pyrimidine derivatives be improved for in vivo studies?
A4: Poor metabolic stability can be a significant hurdle in translating in vitro findings to in vivo models. Research has shown that strategic chemical modifications can enhance stability. For example, the introduction of a methyl group at the 6-position of the Pyrido[3,4-d]pyrimidine core has been found to significantly improve stability in human liver microsomes[6].
Q5: Can these compounds be used in combination with other anticancer agents?
A5: Yes, combination therapy is a promising strategy. Since Pyrido[3,4-d]pyrimidine derivatives target specific resistance mechanisms, they can be used to re-sensitize tumors to other chemotherapeutic agents. For instance, combining a potent EGFR T790M inhibitor with other targeted therapies or traditional chemotherapy could lead to synergistic effects and more durable responses.
Troubleshooting Guides
Guide 1: In Vitro Cell Viability Assays (e.g., MTT, MTS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Inconsistent cell seeding.- "Edge effects" in the microplate due to evaporation.- Compound precipitation at higher concentrations.- Microbial contamination. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Fill the outer wells with sterile PBS or media and do not use them for experimental samples[7].- Visually inspect wells for precipitate before adding assay reagents. Consider lowering the maximum concentration if precipitation is observed[8].- Regularly check cell cultures for contamination. |
| No significant difference in cytotoxicity between resistant and sensitive cell lines. | - The compound may not be effective against the specific resistance mechanism.- The compound concentration range may be too low.- The incubation time may be too short. | - Verify the resistance mechanism of your cell line (e.g., sequencing for EGFR mutations).- Broaden the concentration range of the compound.- Extend the drug incubation period (e.g., from 48 to 72 hours). |
| Dose-response curve is not sigmoidal. | - Poor compound solubility at high concentrations.- The compound may have cytostatic (inhibiting growth) rather than cytotoxic (killing cells) effects at certain concentrations. | - Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the media is low (<0.5%) to avoid precipitation and toxicity[8].- Supplement the viability assay with a cell counting or colony formation assay to distinguish between cytostatic and cytotoxic effects. |
| MTT assay results are not correlating with other cell death assays (e.g., Annexin V). | - The MTT assay measures metabolic activity, which may not always directly correlate with apoptosis.- The timing of the apoptosis assay may not be optimal. | - Validate MTT results with a different type of assay that measures a different hallmark of cell death, such as membrane integrity (e.g., LDH assay) or caspase activation[9].- Perform a time-course experiment for apoptosis to identify the optimal endpoint. |
Guide 2: Western Blot Analysis of Signaling Pathways
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No change in phosphorylation of downstream targets (e.g., p-Akt, p-ERK) despite a decrease in cell viability. | - The compound may be acting through a different signaling pathway.- The timing of cell lysis after treatment is not optimal for detecting changes in phosphorylation.- The antibody may not be specific or sensitive enough. | - Investigate other potential mechanisms of cell death.- Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation after treatment.- Validate antibodies using positive and negative controls. |
| Inconsistent loading control (e.g., GAPDH, β-actin) bands. | - Inaccurate protein quantification.- Uneven protein transfer to the membrane. | - Use a reliable protein quantification method (e.g., BCA assay).- Ensure complete and even transfer by optimizing transfer time and voltage. |
| High background on the blot. | - Insufficient blocking.- The primary or secondary antibody concentration is too high. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).- Titrate the antibody concentrations to find the optimal dilution. |
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of a novel Pyrido[3,4-d]pyrimidine derivative, compound 30 , against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (μM) |
| MGC803 | Human Gastric Cancer | 0.59 |
| BGC823 | Human Gastric Cancer | 1.12 |
| SGC7901 | Human Gastric Cancer | 2.53 |
| HCT116 | Human Colon Cancer | 1.57 |
| A549 | Human Lung Cancer | 3.51 |
Data extracted from a study on the design and synthesis of novel Pyrido[3,4-d]pyrimidine derivatives with anti-tumor activity.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of Pyrido[3,4-d]pyrimidine derivatives on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the Pyrido[3,4-d]pyrimidine derivative in 100% DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Western Blotting for EGFR Signaling Pathway Analysis
This protocol is for assessing the effect of the compounds on the phosphorylation of EGFR and its downstream targets.
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Cell Treatment and Lysis: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with the Pyrido[3,4-d]pyrimidine derivative at various concentrations for a predetermined time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Caption: EGFR signaling pathway and mechanism of resistance.
Caption: Experimental workflow for screening compounds.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Buy 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one [smolecule.com]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic resistance in cancer: microRNA regulation of EGFR signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione and related compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: this compound belongs to the pyridopyrimidine class of compounds, which are often developed as kinase inhibitors due to their structural similarity to the ATP-binding pocket of kinases.[1][2] Therefore, potential off-target effects may include the inhibition of unintended kinases.[1] For instance, inhibitors with a pyrido[2,3-d]pyrimidine scaffold, a related structure, have been observed to have off-target activities against kinases such as Src, Abl, and EGFR.[1] It is crucial to experimentally determine the selectivity profile of the specific this compound derivative being used.
Q2: My cells are showing unexpected toxicity or a phenotype that doesn't align with the known function of the intended target. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity or phenotypes are common indicators of off-target effects.[1][3] This can occur if the compound inhibits kinases essential for cell survival or other critical signaling pathways not related to the primary target.[1] To investigate this, it is recommended to perform dose-response experiments to determine if the toxicity correlates with the on-target inhibitory concentration.[3] Additionally, using a structurally unrelated inhibitor for the same target can help differentiate between on-target and off-target effects.[3][4]
Q3: How can I confirm that this compound is engaging its intended target in my cellular experiments?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[5][6] This assay is based on the principle that a protein becomes more resistant to heat denaturation when bound to a ligand.[5] An increase in the thermal stability of the target protein in the presence of your compound provides strong evidence of direct binding in a cellular context.[5][6]
Q4: There is a discrepancy between the compound's potency in my biochemical assay (e.g., IC50) and its activity in cell-based assays (e.g., EC50). What could be the reason?
A4: This is a common observation and can be attributed to several factors.[4] The high concentration of ATP within cells (millimolar range) can competitively inhibit the binding of ATP-competitive inhibitors, leading to a decrease in apparent cellular potency compared to biochemical assays which often use lower ATP concentrations (micromolar range).[1] Other factors include cell permeability, efflux by cellular transporters, and compound degradation.[4]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or High Toxicity
Question: My this compound compound is causing significant cell death at concentrations where the intended target is not expected to be fully inhibited. How can I troubleshoot this?
Answer: Unexpected cytotoxicity is a frequent challenge with kinase inhibitors.[1] The following steps can help you investigate and resolve this issue:
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Confirm On-Target Potency: First, verify the compound's potency against its intended target using a biochemical assay to determine the IC50 value.[1]
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Assess Kinase Selectivity: Perform a kinase selectivity profiling assay to identify potential off-target kinases that might be responsible for the toxicity.[1][3]
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Investigate Toxicity-Related Off-Targets: If the profiling reveals inhibition of kinases known to be critical for cell survival, these may be the cause of the observed cytotoxicity.[1]
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Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound. If this negative control does not cause toxicity, it suggests the effect is not due to the chemical scaffold itself.
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Titrate the Compound: Perform a careful dose-response curve to find the lowest concentration that gives the desired on-target effect with minimal toxicity.[4]
Issue 2: Inconsistent or Unexplained Experimental Results
Question: I am observing inconsistent results or a cellular phenotype that cannot be explained by the inhibition of the intended target. How can I determine if off-target effects are the cause?
Answer: Inconsistent or unexpected results can often be traced back to off-target activities.[3] Here’s how to approach this problem:
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Kinome-Wide Profiling: Screen your compound against a broad panel of kinases to get a comprehensive view of its selectivity.[3][7]
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Pathway Analysis: Use techniques like Western blotting or phospho-proteomics to examine the activity of signaling pathways that could be affected by potential off-targets identified in your kinase screen.[3]
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Use Orthogonal Inhibitors: Test other, structurally different inhibitors that target the same primary kinase.[3][4] If they produce the same phenotype, it is more likely an on-target effect.[3][4]
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Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target.[8] If the phenotype persists in the absence of the target, it is likely due to an off-target effect.[8]
Data Presentation
The following tables provide hypothetical, yet representative, quantitative data for a this compound derivative (Compound X) to illustrate the type of data generated during off-target effect characterization.
Table 1: Kinase Selectivity Profile of Compound X (1 µM)
| Kinase Target | Percent Inhibition |
| Primary Target Kinase A | 95% |
| Off-Target Kinase B | 78% |
| Off-Target Kinase C | 62% |
| Off-Target Kinase D | 45% |
| Off-Target Kinase E | 15% |
| Off-Target Kinase F | 5% |
Table 2: Comparison of Biochemical and Cellular Potency of Compound X
| Assay Type | Metric | Value |
| Biochemical Assay (vs. Primary Target A) | IC50 | 50 nM |
| Cell-Based Assay (Phenotypic Readout) | EC50 | 500 nM |
| Cellular Thermal Shift Assay (Target A) | EC50 (Target Engagement) | 250 nM |
Experimental Protocols
In Vitro Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.
Methodology: A common method is a fluorescence-based assay that measures the amount of ADP produced, which is indicative of kinase activity.[8]
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Assay Plate Preparation: Dispense the test compound at various concentrations into a 384-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
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Kinase Reaction: Prepare a reaction mixture containing the specific kinase, its substrate (e.g., a peptide), and cofactors in a kinase assay buffer. Add this mixture to the assay plate.
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Initiation: Start the kinase reaction by adding ATP.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Detection: Add a detection reagent that quantifies the amount of ADP produced. The signal is typically read on a plate reader.
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Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in intact cells.[5][6]
Methodology: This protocol describes the melt curve format of CETSA.[5]
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Cell Culture and Treatment: Grow cells to ~80% confluency. Treat the cells with the test compound at a fixed concentration or with a vehicle control for 1-2 hours at 37°C.[1]
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Cell Harvesting: Wash the cells with PBS and harvest them.
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Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.[6]
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[6]
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Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[6]
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Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein in each sample by Western blotting.[6]
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Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein relative to the unheated control against the temperature to generate a melt curve. A shift in the melting temperature in the compound-treated sample compared to the control indicates target engagement.[6]
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting unexpected experimental results.
Caption: Diagram illustrating on-target versus off-target inhibition by a small molecule.
Caption: A simplified workflow for performing a Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Stability testing of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability testing of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar pyrimidine-dione structures are susceptible to several degradation mechanisms. The presence of the fused pyridine ring and the dione moiety suggests that the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis. Thermal degradation is also a possibility under elevated temperatures.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Specifically, storage in a tightly sealed container at room temperature is advised.[1] For long-term storage, refrigeration (2-8 °C) may be considered to minimize the potential for thermal degradation.
Q3: I've observed a change in the physical appearance of my compound. What could be the cause?
A3: A change in color, crystal structure, or the formation of clumps can indicate chemical degradation. Such changes are often triggered by exposure to moisture, light, elevated temperatures, or atmospheric oxygen. It is crucial to re-analyze the purity of the compound before proceeding with any experiments.
Q4: Which analytical technique is most suitable for stability testing of this compound?
A4: A stability-indicating analytical method is essential for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique for this purpose. A reverse-phase HPLC method is often a good starting point for polar heterocyclic compounds.
Troubleshooting Guides
HPLC Method Development and Analysis
Issue: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH. The compound has a predicted pKa of 9.01, suggesting it is weakly acidic.[1] The pH of the mobile phase can significantly impact the ionization state and, consequently, the peak shape.
-
Troubleshooting Step: Adjust the mobile phase pH to be at least 2 pH units away from the compound's pKa. For this compound, a mobile phase with a pH between 3 and 7 would be a good starting point.
-
-
Possible Cause 2: Secondary interactions with the stationary phase. Residual silanol groups on the C18 column can interact with the basic nitrogen atoms in the pyridine ring, leading to peak tailing.
-
Troubleshooting Step: Use a base-deactivated column or add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block the active silanol sites.
-
-
Possible Cause 3: Column overload. Injecting too much sample can lead to peak distortion.
-
Troubleshooting Step: Reduce the injection volume or the concentration of the sample.
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Issue: Co-elution of the parent peak with degradation products.
-
Possible Cause: The current HPLC method lacks sufficient resolution.
-
Troubleshooting Step 1: Modify the mobile phase composition. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and adjust the gradient slope.
-
Troubleshooting Step 2: Change the stationary phase. A column with a different selectivity (e.g., a phenyl or cyano column) may provide the necessary resolution.
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Troubleshooting Step 3: Adjust the column temperature. Sometimes, a change in temperature can alter the selectivity and improve separation.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[2] The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20%.
1. Hydrolytic Degradation
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Acidic Hydrolysis:
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Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and then dilute with 0.1 N HCl.
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Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
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Dissolve the compound in a suitable solvent and dilute with 0.1 N NaOH.
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Maintain the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a specified period.
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
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Dissolve the compound in water or a mixture of water and a co-solvent.
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Reflux the solution for a specified period.
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At each time point, withdraw a sample and dilute for HPLC analysis.
-
2. Oxidative Degradation
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Dissolve the compound in a suitable solvent.
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Add 3-30% hydrogen peroxide (H₂O₂) solution.
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Keep the solution at room temperature for a specified period, protected from light.
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At each time point, withdraw a sample and dilute for HPLC analysis.
3. Photolytic Degradation
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Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
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At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.
4. Thermal Degradation
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Place a solid sample of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 80°C, or 100°C).
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At specified time points, withdraw samples and prepare solutions for HPLC analysis.
Data Presentation
The following tables are templates for recording and comparing stability data.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | Purity (%) by HPLC | Number of Degradants | Observations (e.g., color change) |
| 0.1 N HCl (80°C) | 0 | |||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH (40°C) | 0 | |||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 0 | |||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| Photolytic (Solid) | - | |||
| Photolytic (Solution) | - | |||
| Thermal (80°C, Solid) | 0 | |||
| 24 | ||||
| 48 | ||||
| 72 |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 320 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
Caption: HPLC troubleshooting decision tree.
References
Technical Support Center: Enhancing the Bioavailability of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the modification of the Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione scaffold for improved bioavailability.
Troubleshooting Guides
This section addresses common experimental issues in a question-and-answer format, offering potential solutions and next steps.
Issue 1: Poor Aqueous Solubility of a Novel Analog
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Question: My newly synthesized this compound derivative exhibits low aqueous solubility, which is likely to limit its oral absorption. What chemical modifications can I explore to address this?
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Answer: Low aqueous solubility is a common challenge with heterocyclic compounds. Consider the following structural modifications to improve solubility:
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Introduce Polar Functional Groups: Incorporate polar groups such as hydroxyl (-OH), amino (-NH2), or short polyethylene glycol (PEG) chains. These can increase hydrogen bonding with water.
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Utilize Ionizable Groups: The addition of basic amines (e.g., piperazine, morpholine) or acidic groups (e.g., carboxylic acids) can allow for salt formation, which often dramatically increases aqueous solubility. The pyrimidine ring's ability to form hydrogen bonds can be leveraged to improve pharmacokinetic properties.[1][2]
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Disrupt Crystal Packing: Introduce substituents that disrupt the planarity and symmetry of the molecule, which can reduce crystal lattice energy and improve solubility. This can sometimes be achieved by adding bulky or non-planar groups.
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Issue 2: Rapid In Vitro Metabolic Degradation
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Question: My lead compound is rapidly metabolized in liver microsome stability assays. How can I identify the metabolic soft spots and improve metabolic stability?
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Answer: Rapid metabolism is a primary driver of poor bioavailability. A systematic approach is required:
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Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites. This will pinpoint the exact site of metabolic modification on your scaffold.
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Blocking Metabolic Sites: Once a "soft spot" is identified (e.g., an unsubstituted aromatic ring or an alkyl group prone to oxidation), you can make chemical modifications to block this metabolism. Common strategies include:
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Fluorination: Introducing a fluorine atom at a site of oxidative metabolism can block the reaction.
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Deuteration: Replacing a hydrogen atom with deuterium at a metabolic site can slow down metabolism due to the kinetic isotope effect.
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Steric Hindrance: Placing a bulkier group near the metabolic site can prevent the metabolic enzyme from accessing it.
-
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Evaluate Analogs: Synthesize a small set of analogs with these modifications and re-run the liver microsome stability assay to determine if stability has improved. Some pyrimidine-2,4-dione derivatives have shown acceptable metabolic stability in in vitro ADMET profiles.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the oral bioavailability of this compound derivatives?
A1: The oral bioavailability of this scaffold is primarily governed by a combination of factors often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Key considerations include:
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Solubility: The compound must first dissolve in the gastrointestinal fluids to be absorbed.
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Permeability: After dissolution, it must be able to pass through the intestinal wall into the bloodstream.
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Metabolic Stability: The compound must be stable enough to survive first-pass metabolism in the gut wall and liver. Newer compounds in this class have sometimes faced challenges with limited solubility, leading to low bioavailability.[1]
Q2: Which in vitro assays are essential for predicting the bioavailability of my compounds?
A2: A standard panel of in vitro assays is crucial for the early assessment of bioavailability. These include:
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Kinetic Solubility Assays: To determine the solubility in buffers that mimic physiological pH.
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Parallel Artificial Membrane Permeability Assay (PAMPA): A rapid, high-throughput method to predict passive diffusion permeability.
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Caco-2 Permeability Assay: This cell-based assay provides information on both passive and active transport mechanisms across an intestinal cell monolayer.
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Liver Microsomal Stability Assay: To assess the rate of metabolism by key drug-metabolizing enzymes.
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Plasma Protein Binding Assays: To determine the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is typically active.
Q3: My compound has good in vitro properties but still shows low in vivo bioavailability. What could be the reason?
A3: Discrepancies between in vitro and in vivo results can arise from several factors:
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Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.
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Gut Wall Metabolism: Metabolism can occur in the intestinal wall, not just the liver.
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Poor Formulation: The formulation used for oral dosing may not be optimal for dissolving and releasing the drug in the gastrointestinal tract.
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First-Pass Metabolism: Even with moderate microsomal stability, extensive first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a this compound derivative.
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Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
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Compound Formulation:
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Intravenous (IV) Formulation: Formulate the compound in a vehicle suitable for IV administration, such as a solution containing ethanol, propylene glycol, PEG, and PBS.
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Oral (PO) Formulation: Formulate the compound for oral gavage, for example, in a 1% (w/v) solution of 2-hydroxy-β-cyclodextrin.
-
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Dosing:
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IV Group: Administer the compound intravenously via the tail vein at a dose of 1-5 mg/kg.
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PO Group: Administer the compound orally via gavage at a dose of 10-50 mg/kg.
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Blood Sampling: Collect blood samples (e.g., from the jugular vein) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Use software like WinNonlin to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life). Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Quantitative Data Summary
The following table summarizes pharmacokinetic data for representative pyrimidine-based compounds to illustrate the impact of structural modifications on bioavailability.
| Compound ID | Modification | Cmax (µM) | AUC (h·µM) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| Compound 2 | Pyrazolo-pyridone core | 0.36 | 2.9 | - | 15% | [4] |
| Compound 24 | Pyrimidine derivative | 0.592 (mg/mL) | - | 26.2 | 40.7% | [1] |
| Compound 40 | Methylamine substitution on pyrazole ring | 6.0 | 72.9 | - | 92% | [4] |
| Compound 5o | Pyrido[2,3-d]pyrimidin-7(8H)-one | - | - | - | 45.3% | [5] |
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: A general workflow for assessing the bioavailability of new chemical entities.
Troubleshooting Low Oral Bioavailability
Caption: A decision tree for troubleshooting poor oral bioavailability.
Mps1 Kinase Signaling Pathway
Pyrido[3,4-d]pyrimidine derivatives have been identified as inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the cell cycle.[6]
Caption: Inhibition of the Mps1 kinase signaling pathway by Pyrido[3,4-d]pyrimidine derivatives.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Bioactivity of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide provides a comparative overview of the in vitro bioactivity of compounds based on the pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione core and its analogs. It aims to offer an objective comparison with alternative compounds, supported by experimental data, to aid in the evaluation and progression of drug discovery programs. The information presented is collated from recent studies, highlighting key therapeutic targets and cellular effects.
Comparative Analysis of Bioactivity
The primary therapeutic potential of pyrido[3,4-d]pyrimidine derivatives has been explored in oncology and inflammatory diseases. The core scaffold has been functionalized to yield potent and selective inhibitors of various biological targets. Below is a summary of the in vitro activity of representative compounds from this class and its isomers, compared with relevant alternatives.
| Compound Class | Specific Compound/Analog | Target/Assay | Cell Line | Bioactivity (IC₅₀) | Reference |
| Pyrido[3,4-d]pyrimidine | Analog from SAR study | CXCR2 Antagonism | U87 (overexpressing CXCR2) | 0.11 µM | [1] |
| Pyrido[3,4-d]pyrimidine | Compound 30 | Cytotoxicity (MTT Assay) | MGC803 (Gastric Cancer) | 0.59 µM | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 8a | EGFRWT Kinase Inhibition | - | 0.099 µM | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 8a | EGFRT790M Kinase Inhibition | - | 0.123 µM | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 Kinase Inhibition | - | 11.4 nM | [4][5] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 0.57 µM | [4][5] |
| Pyrimido[4,5-d]pyrimidine | Compound 17 | BTK Kinase Inhibition | - | 1.2 nM | [6] |
| Pyrimido[4,5-d]pyrimidine | Compound 18 | BTK Kinase Inhibition | - | 0.8 nM | [6] |
| Thieno[2,3-d]pyrimidine | Compound B1 | EGFRL858R/T790M Kinase Inhibition | - | 13 nM | [7] |
| Thieno[2,3-d]pyrimidine | Compound B1 | Cytotoxicity (MTT Assay) | H1975 (Lung Cancer) | 0.087 µM | [7] |
| Thieno[2,3-d]pyrimidine | Compound 5d | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 3.0 µM | [8] |
Key Biological Targets and Signaling Pathways
Pyrido[3,4-d]pyrimidine derivatives and their related isomers have been shown to modulate several critical signaling pathways implicated in disease.
One significant target is the CXCR2 chemokine receptor . Upregulated CXCR2 signaling is associated with numerous inflammatory diseases and cancer.[1] Antagonists of this receptor can block the downstream signaling cascade initiated by chemokines like CXCL8, thereby inhibiting immune cell recruitment and inflammatory responses.
Figure 1: Simplified CXCR2 Signaling Pathway and Point of Inhibition.
In the context of cancer, various kinases are primary targets. Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase .[3][4] EGFR is a key driver in many cancers, and its inhibition can halt tumor growth and proliferation. PIM-1 kinase is involved in cell survival and apoptosis, making it another attractive anticancer target.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of in vitro bioactivity. The following are summaries of standard protocols used in the cited studies.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MGC803, MCF-7, A549) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., pyrido[3,4-d]pyrimidine derivatives) and a vehicle control for a specified duration (typically 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s buffer).
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]
Figure 2: Standard Workflow for an MTT-based Cytotoxicity Assay.
CXCR2 Calcium Mobilization Assay
This is a functional cell-based assay to measure the antagonistic activity of compounds on the CXCR2 receptor. Activation of CXCR2 by its ligand (e.g., CXCL8) leads to an increase in intracellular calcium levels, which can be measured using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Human cells overexpressing the CXCR2 receptor (e.g., U87 glioblastoma cells) are cultured and maintained.
-
Dye Loading: Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.
-
Compound Incubation: The dye-loaded cells are incubated with various concentrations of the test antagonist (e.g., pyrido[3,4-d]pyrimidine analogs) or a vehicle control.
-
Stimulation: The baseline fluorescence is measured. The cells are then stimulated by adding a specific concentration of the CXCR2 agonist, CXCL8.
-
Data Acquisition: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorometric imaging plate reader.
-
Analysis: The inhibitory effect of the compound is determined by the reduction in the CXCL8-induced calcium signal. The IC₅₀ value is calculated from the dose-response curve.[1]
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase (e.g., EGFR, PIM-1, BTK). Common formats include ELISA-based or fluorescence-based assays.
Protocol (General):
-
Reaction Setup: Recombinant kinase enzyme, a specific substrate (e.g., a peptide), and ATP are combined in a reaction buffer in the wells of a microplate.
-
Compound Addition: Test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated (often by adding ATP) and allowed to proceed for a set time at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using a specific antibody that recognizes the phosphorylated substrate (ELISA) or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.[3][4][6]
This guide demonstrates that the pyrido[3,4-d]pyrimidine core and related heterocyclic systems are versatile scaffolds for developing inhibitors against various therapeutically relevant targets. The provided data and protocols offer a foundation for researchers to compare and validate the bioactivity of novel compounds within this chemical space.
References
- 1. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione scaffold and its derivatives against a selection of well-characterized kinase inhibitors. While specific biochemical screening data for the unsubstituted parent compound is not extensively available in public literature, the pyrido[3,4-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry. Its derivatives have shown potent activity against several important kinase targets. This guide will, therefore, focus on the potential of this scaffold, drawing comparisons from published data on its derivatives and established inhibitors targeting key signaling pathways.
Introduction to the Pyrido[3,4-d]pyrimidine Scaffold
The fused heterocyclic system of this compound serves as a foundational structure for the development of various kinase inhibitors. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecules that can selectively inhibit specific kinases is a cornerstone of modern targeted therapy.
The Pyrido[3,4-d]pyrimidine scaffold has been explored for its potential to inhibit several classes of kinases, with derivatives showing promise in targeting the Epidermal Growth Factor Receptor (EGFR) family, the Mammalian Target of Rapamycin (mTOR), and Monopolar Spindle 1 (Mps1) kinase, among others.
Comparative Kinase Inhibition Data
Direct, quantitative in vitro kinase inhibition data for the unsubstituted this compound is not widely reported. However, studies on its derivatives demonstrate potent and selective inhibition of key cancer-related kinases. Below, we compare the inhibitory activities of a representative Pyrido[3,4-d]pyrimidine derivative against well-known clinical and preclinical kinase inhibitors.
Table 1: Comparison of EGFR Inhibitors
The EGFR signaling pathway is a critical driver of proliferation in many epithelial cancers. Derivatives of the Pyrido[3,4-d]pyrimidine scaffold have been specifically designed as irreversible EGFR inhibitors to overcome resistance.
| Compound/Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Notes |
| Pyrido[3,4-d]pyrimidine Derivative (Cmpd 25h) | EGFRL858R | 1.7 | Irreversible inhibitor designed to overcome T790M resistance.[1] |
| EGFRL858R/T790M | 23.3 | Demonstrates potency against the common resistance mutation.[1] | |
| Gefitinib | EGFR | 26 - 57 | First-generation reversible inhibitor.[2] |
| Erlotinib | EGFR | 2 | First-generation reversible inhibitor.[3][4] |
| Osimertinib | EGFR (mutant) | 4.5 - 40.7 | Third-generation irreversible inhibitor, selective for mutant EGFR including T790M.[5] |
Table 2: Comparison of mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.
| Compound/Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Notes |
| Pyrido[3,4-d]pyrimidine Scaffold | mTOR (potential) | Data not available | The related pyrido[2,3-d]pyrimidine scaffold has yielded potent mTOR inhibitors. |
| Rapamycin (Sirolimus) | mTORC1 (allosteric) | ~0.1 (cell-based) | First-generation allosteric inhibitor; does not directly inhibit the kinase domain.[6] |
| Torin-1 | mTORC1 / mTORC2 | 2 - 10 | Second-generation ATP-competitive inhibitor.[7][8][9] |
| AZD8055 | mTORC1 / mTORC2 | 0.8 | Potent, selective, second-generation ATP-competitive inhibitor.[10][11][12][13] |
Table 3: Comparison of Mps1 Inhibitors
Mps1 is a key kinase in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis, making it an attractive target in aneuploid cancers.
| Compound/Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Notes |
| Pyrido[3,4-d]pyrimidine Scaffold | Mps1 (potential) | Data not available | Derivatives have been investigated for Mps1 inhibition. |
| Mps1-IN-1 | Mps1 | 367 | Selective, ATP-competitive inhibitor.[14][15][16][17] |
| BAY 1217389 | Mps1 | < 10 | Potent and selective Mps1 inhibitor.[18][19][20][21][22] |
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling context is crucial for evaluating kinase inhibitors. Below are diagrams of key pathways relevant to the targets of Pyrido[3,4-d]pyrimidine derivatives and their comparators.
EGFR Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
Mps1 and the Spindle Assembly Checkpoint (SAC)
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase.
Materials:
-
Recombinant purified kinase of interest (e.g., EGFR, mTOR, Mps1)
-
Kinase-specific substrate peptide
-
Test compound (e.g., Pyrido[3,4-d]pyrimidine derivative) and control inhibitors
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Plate-reading luminometer
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. A typical starting concentration might be 10 µM, diluted in 10 steps.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme and the test compound (or vehicle control, e.g., DMSO) to the appropriate wells. Allow a brief pre-incubation (10-15 minutes at room temperature).
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and ATP. The final ATP concentration should ideally be close to the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of a compound.
Objective: To determine the concentration of an inhibitor required to reduce cell viability by 50% (GI₅₀ or IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, MCF-7 for mTOR)
-
Complete cell culture medium
-
Test compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][8]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[5][8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 3: Target Engagement Assay (Western Blot)
This assay directly assesses the ability of an inhibitor to modulate the phosphorylation status of its target kinase or downstream substrates within the cell, confirming on-target activity.
Objective: To determine if the test compound inhibits a specific signaling pathway in a cellular context in a dose-dependent manner.
Materials:
-
Cell line of interest
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Starve cells if necessary (e.g., in serum-free media) and then stimulate with a growth factor (e.g., EGF for the EGFR pathway) in the presence of serial dilutions of the test compound for a short period (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts, mix with loading buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-EGFR) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Re-probing (Loading Control): To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-EGFR) or a housekeeping protein like β-actin. A decrease in the phospho-protein signal with no change in the total protein signal indicates specific inhibition of the kinase.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. While data on the parent molecule is scarce, its derivatives have demonstrated potent and specific activity against clinically relevant targets like EGFR. As shown in the comparative tables, these derivatives can achieve potency comparable to or exceeding that of established drugs. The provided protocols offer a standardized framework for researchers to evaluate new compounds based on this and other scaffolds, enabling robust comparison of their biochemical potency, cellular efficacy, and mechanism of action. Further exploration of this chemical space is warranted to develop next-generation targeted therapies.
References
- 1. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Torin 1 | CAS:1222998-36-8 | MTOR inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. rapamycin.us [rapamycin.us]
- 10. selleckchem.com [selleckchem.com]
- 11. AZD8055 [openinnovation.astrazeneca.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AZD-8055 | mTOR Inhibitor | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Mps1 | BioChemPartner [biochempartner.com]
- 16. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mps1-IN-1 - Immunomart [immunomart.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. BAY1217389 | Kinesin | TargetMol [targetmol.com]
- 22. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione and Other DHFR Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of dihydrofolate reductase (DHFR) inhibitors, with a focus on the pyrido[3,4-d]pyrimidine scaffold and its comparison to established drugs. Dihydrofolate reductase is a critical enzyme in the folate synthesis pathway, essential for the production of nucleotides and amino acids, making it a key target in the development of antimicrobial and anticancer therapeutics. While specific inhibitory data for Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione against DHFR is not extensively available in public literature, this guide will explore the efficacy of closely related pyridopyrimidine derivatives and provide a benchmark against well-known DHFR inhibitors.
Quantitative Performance Analysis
The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy. The following tables summarize the IC50 values for various DHFR inhibitors against different species of the enzyme and cancer cell lines, providing a basis for comparative evaluation.
Table 1: Comparative Efficacy of Pyrido[3,2-d]pyrimidine Derivatives and Standard DHFR Inhibitors Against Human DHFR (rhDHFR)
| Compound Class | Specific Compound | Target | IC50 (µM) | Reference |
| Pyrido[3,2-d]pyrimidine | Compound 5e | rhDHFR | 0.2-1.0 | [1] |
| Compound 5h | rhDHFR | 0.2-1.0 | [1] | |
| Compound 5i | rhDHFR | 0.2-1.0 | [1] | |
| Compound 5k | rhDHFR | 0.2-1.0 | [1] | |
| Classical Antifolate | Methotrexate | Human DHFR | 0.00012 (0.12 nM) | [2] |
| Pemetrexed | Human DHFR | 0.0072 (Ki, pentaglutamate) | [3] | |
| Aminopterin | Human recombinant DHFR | 0.0000037 (Ki) | [3] | |
| Antibacterial | Trimethoprim | Human DHFR | 180 | [4] |
Table 2: Comparative Efficacy of DHFR Inhibitors Against Pathogenic and Bacterial DHFR
| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |
| Piritrexim | Pneumocystis carinii DHFR | 0.038 | [5] |
| Toxoplasma gondii DHFR | 0.011 | [5] | |
| Trimetrexate | Toxoplasma gondii DHFR | 0.00135 | [5] |
| Trimethoprim | Staphylococcus aureus DfrB (Wild-type) | 0.0027 (Ki) | [4] |
| Staphylococcus aureus DfrG (Resistant) | 31 (Ki) | [4] | |
| Methotrexate | Escherichia coli DHFR | 0.000001 (Ki) | [4] |
| Staphylococcus aureus DfrB (Wild-type) | 0.00071 (Ki) | [4] |
Experimental Protocols
The determination of DHFR inhibitory activity is crucial for evaluating the efficacy of potential drug candidates. The most common method is a spectrophotometric enzyme activity assay.
Spectrophotometric DHFR Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against dihydrofolate reductase (DHFR).
Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The presence of an inhibitor will slow down this reaction.
Materials:
-
Purified recombinant DHFR enzyme (human or from a specific pathogen)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
DHFR assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)
-
Test inhibitor and reference inhibitors (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add the DHFR assay buffer, the DHFR enzyme, and the NADPH cofactor to each well.
-
Inhibitor Addition: Add the different concentrations of the test inhibitor or reference inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the DHF substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a microplate reader.[3]
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams were created using the Graphviz DOT language.
Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway.
Caption: Experimental Workflow for DHFR Inhibition Assay.
References
- 1. Synthesis and antiproliferative activity of a series of novel 6-substituted pyrido[3,2-d]pyrimidines as potential nonclassical lipophilic antifolates targeting dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Pyrido[3,4-d]pyrimidine Analogs: Unveiling Structure-Activity Relationships in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyrido[3,4-d]pyrimidine analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. By summarizing quantitative data and detailing experimental methodologies, this document aims to facilitate the rational design of more potent and selective therapeutic candidates.
The Pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, particularly in the realm of oncology. Analogs of this core structure have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide synthesizes findings from multiple studies to draw comparisons and elucidate the key structural features influencing the biological activity of Pyrido[3,4-d]pyrimidine derivatives.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of various Pyrido[3,4-d]pyrimidine analogs against different cancer cell lines and specific kinase targets. The data is presented to highlight the impact of substitutions at different positions of the pyridopyrimidine core on their biological potency.
Table 1: Anticancer Activity of 4-Substituted-2-amino-pyrido[3,4-d]pyrimidine Analogs
| Compound | Linker at C-4 | Substituent at C-4 | Cancer Cell Line | Growth Inhibition (%) |
| 13 | -NH- | 4-Chlorophenyl | UO-31 (Renal) | High |
| 23 | -NH- | Phenyl | UO-31 (Renal) | High |
| 16 | -S- | Phenyl | UO-31 (Renal) | Moderate |
| 26 | -S- | 4-Chlorophenyl | UO-31 (Renal) | Moderate |
| 17 | -O- | Phenyl | UO-31 (Renal) | Low |
| 27 | -O- | 4-Chlorophenyl | UO-31 (Renal) | Low |
| 20 | C-C | Phenyl | UO-31 (Renal) | Low |
| 30 | C-C | 4-Chlorophenyl | UO-31 (Renal) | Low |
| 21 | -NH- | 3-Fluorophenyl | MCF-7 (Breast) | 60.77 |
| 21 | -NH- | 3-Fluorophenyl | MDA-MB-468 (Breast) | 71.42 |
Data synthesized from a study on 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs.[1]
Table 2: Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) |
| 42 | EGFRL858R | 1.1 |
| 42 | EGFRL858R/T790M | 34 |
| 42 | EGFRL858R/T790M/C797S | 7.2 |
| 45 | EGFRL858R | 1.7 |
| 45 | EGFRL858R/T790M | 23.3 |
| 45 | EGFRL858R/T790M/C797S | 582.2 |
| 25h | EGFRL858R | 1.7 |
| 25h | EGFRL858R/T790M | 23.3 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data extracted from studies on trisubstituted pyrido[3,4-d]pyrimidines and irreversible EGFR inhibitors.[2][3]
Table 3: Cytotoxicity of Pyrido[3,4-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| 30 | MGC803 | Human Gastric Cancer | 0.59 |
| 25h | HCC827 | Human Lung Adenocarcinoma | 0.025 |
| 25h | H1975 | Human Lung Adenocarcinoma | 0.49 |
IC50 values represent the concentration of the compound required to cause 50% inhibition of cell growth.[3][4]
Structure-Activity Relationship (SAR) Insights
Based on the presented data, several key SAR trends for Pyrido[3,4-d]pyrimidine analogs can be identified:
-
Substitution at the C-4 Position is Critical: The nature of the substituent at the C-4 position of the pyridopyrimidine core significantly influences anticancer activity. Studies on 2-amino-pyrido[3,4-d]pyrimidine analogs revealed that an amine linker (-NH-) at this position is crucial for potent growth inhibitory effects against renal cancer cells, outperforming thiol (-S-), ether (-O-), or direct carbon-carbon linkers.[1]
-
Aromatic Substituents at C-4 Modulate Activity and Selectivity: For analogs with an amine linker at C-4, the substitution pattern on the appended phenyl ring fine-tunes the activity. For instance, a 3-fluoro substitution on the phenyl ring of compound 21 resulted in the highest growth inhibition against MCF-7 and MDA-MB-468 breast cancer cell lines.[1]
-
Importance of the C-8 Position: The presence of a methoxy group at the C-8 position appears to be beneficial for activity. Replacement of the C-8 methoxy group with a hydroxyl group led to a decrease in inhibitory activity, highlighting the importance of this moiety.[1]
-
Targeting EGFR Mutations: Certain trisubstituted pyrido[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of epidermal growth factor receptor (EGFR), including clinically relevant mutants. For example, compound 42 demonstrated potent inhibition against the EGFR L858R activating mutation, the T790M resistance mutation, and the C797S mutation that confers resistance to third-generation EGFR inhibitors.[2] The substitution pattern on the pyrido[3,4-d]pyrimidine core is key to achieving this multi-mutant inhibitory profile.
-
Irreversible Inhibition through Acrylamide Moiety: The introduction of an acrylamide moiety, a Michael acceptor, can lead to irreversible inhibition of EGFR. Compound 25h , a pyrido[3,4-d]pyrimidine derivative bearing an acrylamide group, showed potent inhibitory activity against both wild-type and mutant EGFR, as well as significant antitumor effects in a xenograft mouse model.[3]
Experimental Protocols
The biological evaluation of Pyrido[3,4-d]pyrimidine analogs typically involves a series of in vitro assays to determine their anticancer potency and mechanism of action.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is often evaluated using in vitro kinase assays.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.
-
Detection: The extent of the kinase reaction (i.e., substrate phosphorylation) is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction. A decrease in luminescence indicates ATP consumption by the kinase.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, survival, and migration. Many Pyrido[3,4-d]pyrimidine analogs are designed to inhibit EGFR and its downstream signaling.
Caption: EGFR signaling pathway and the point of inhibition by Pyrido[3,4-d]pyrimidine analogs.
General Experimental Workflow
The development of novel Pyrido[3,4-d]pyrimidine analogs as anticancer agents follows a structured workflow from initial design to in vivo evaluation.
Caption: General experimental workflow for the development of Pyrido[3,4-d]pyrimidine anticancer agents.
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Analogs and Other DNA-Targeting Anticancer Agents
For research, scientific, and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer activity of a representative Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione analog against established chemotherapeutic agents, Palbociclib, Trabectedin, and Lurbinectedin. This document summarizes key experimental data, details methodologies for in vivo validation, and visualizes relevant biological pathways and experimental workflows.
While comprehensive in vivo validation data for a specific this compound is limited in publicly available literature, this guide utilizes data for a closely related 2-amino-pyrido[3,4-d]pyrimidine derivative, herein referred to as Compound 13, which has shown selective inhibitory effects against renal and breast cancer cell lines in the NCI-60 screen.[1] This guide will compare its preclinical profile with Palbociclib, a CDK4/6 inhibitor with a pyridopyrimidine core, and two DNA-binding agents, Trabectedin and Lurbinectedin, providing a framework for evaluating novel anticancer compounds.
Comparative Analysis of In Vivo Antitumor Efficacy
This section provides a quantitative comparison of the in vivo performance of the representative pyrido[3,4-d]pyrimidine derivative (Compound 13), Palbociclib, Trabectedin, and Lurbinectedin in various preclinical xenograft models.
| Parameter | Pyrido[3,4-d]pyrimidine Analog (Compound 13) | Palbociclib | Trabectedin | Lurbinectedin |
| Target(s) | Not fully elucidated; shows selective growth inhibition.[1] | Cyclin-Dependent Kinase 4 and 6 (CDK4/6) | DNA Minor Groove (binding and alkylation) | DNA Minor Groove (binding and inhibition of transcription) |
| In Vivo Model | Data from NCI-60 screen suggests potential for in vivo studies in renal (UO-31) and breast (MDA-MB-468, MCF-7) cancer models.[1] | Breast cancer patient-derived xenografts (PDXs) and cell line-derived xenografts (e.g., MCF-7) | Ovarian carcinoma and intrahepatic cholangiocarcinoma patient-derived xenografts (PDXs) | Small Cell Lung Cancer (SCLC) patient-derived xenografts (PDXs) and cell line-derived xenografts |
| Dosage | Not established in vivo. | 150 mg/kg, oral, daily (in a 5-day on/2-day off schedule) | 0.15 mg/kg, intravenous, weekly | 3.2 mg/m², intravenous, every 21 days |
| Tumor Growth Inhibition | Not established in vivo. In vitro data shows significant growth inhibition in specific cell lines.[1] | Significant tumor growth inhibition in breast cancer xenografts. | Significant delay in tumor growth in ovarian and cholangiocarcinoma xenografts.[2] | Significant tumor growth inhibition in SCLC xenograft models. |
| Reported IC50 | Growth Percentage of -2.19 (UO-31), 15.53 (MDA-MB-468), and 35.01 (MCF-7) at 10µM.[1] | 11 nM (CDK4/cyclinD1), 15 nM (CDK6/cyclinD2) | Sub-micromolar activity in various cancer cell lines. | 0.59 µM in MGC803 cells (for a related derivative).[3] |
Mechanism of Action and Signaling Pathways
The anticancer activity of these compounds is mediated through distinct signaling pathways. The Pyrido[2,3-d]pyrimidine scaffold, found in Palbociclib, is known to target various kinases, including EGFR, PI3K, and CDKs.[4][5] Trabectedin and Lurbinectedin, on the other hand, exert their effects by directly interacting with DNA.
Pyrido[2,3-d]pyrimidine Derivatives and Kinase Inhibition
Many Pyrido[2,3-d]pyrimidine derivatives function as inhibitors of key signaling kinases involved in cell proliferation and survival, such as the EGFR and PI3K/AKT/mTOR pathways.[4][5] Palbociclib specifically targets CDK4 and CDK6, crucial for the G1-S phase transition of the cell cycle.
DNA Damage and Transcriptional Interference
Trabectedin and Lurbinectedin bind to the minor groove of DNA, leading to DNA damage and interference with transcription and DNA repair processes, ultimately inducing apoptosis.
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene and microRNA modulation upon trabectedin treatment in a human intrahepatic cholangiocarcinoma paired patient derived xenograft and cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Analysis: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Scaffolds and Palbociclib in Kinase Inhibition
In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. This guide provides a comparative analysis of the well-established CDK4/6 inhibitor, Palbociclib, and the emerging therapeutic potential of compounds based on the Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione scaffold. While Palbociclib has a clearly defined mechanism and extensive clinical data, research into specific derivatives of this compound is at a nascent stage, with a growing body of evidence suggesting its potential as a versatile kinase inhibitor scaffold.
Introduction to the Compounds
Palbociclib (Ibrance®) is an orally available, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2][3] It is a first-in-class CDK4/6 inhibitor approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][4] Palbociclib functions by inducing G1 phase cell cycle arrest, thereby preventing cancer cell proliferation.[4][5]
This compound represents a heterocyclic scaffold that is being explored for various therapeutic applications. While data on the unsubstituted parent compound is limited, its derivatives have shown promise as inhibitors of various kinases, suggesting the potential for this chemical class in the development of novel targeted therapies.[6][7] For instance, certain substituted pyrido[3,4-d]pyrimidines have been investigated as inhibitors of monopolar spindle 1 (Mps1) kinase and as antagonists of the human chemokine receptor CXCR2.[8][7] A recent study also detailed the synthesis and anti-tumor activity of a series of novel pyrido[3,4-d]pyrimidine derivatives, with one compound demonstrating potent activity against gastric cancer cells.
Mechanism of Action and Signaling Pathways
Palbociclib exerts its anti-tumor effect by specifically targeting the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division. Palbociclib mimics ATP and binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[3] This prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest.[4][5]
The mechanism of action for This compound derivatives is not as well-defined and appears to be dependent on the specific substitutions on the core scaffold. Research suggests that this scaffold can be adapted to target different kinases. For example, specific derivatives have been shown to inhibit Mps1 kinase, which is involved in the spindle assembly checkpoint. Other derivatives have been designed to target different kinases, indicating the versatility of this scaffold in drug design.
Comparative Performance Data
Table 1: Inhibitory Activity of Palbociclib
| Target | IC50 (nM) | Assay Type | Reference |
| CDK4/Cyclin D1 | 11 | Cell-free assay | [2] |
| CDK6/Cyclin D3 | 16 | Cell-free assay | [2] |
| MCF-7 (HR+) | 148 ± 25.7 | Proliferation Assay | [9] |
| MDA-MB-231 (TNBC) | 432 ± 16.1 | Proliferation Assay | [9] |
Table 2: Reported Biological Activity of Select Pyrido[3,4-d]pyrimidine Derivatives
| Derivative | Target/Activity | IC50 / Effect | Reference |
| 2,8-disubstituted pyrido[3,4-d]pyrimidines | Monopolar spindle kinase 1 (Mps1) | Potent inhibition (specific IC50 not provided) | [7] |
| 4-anilinopyrido[3,4-d]pyrimidine prodrugs | Kinase inhibitors | (Data not specified) | |
| Compound 30 (a novel derivative) | Anti-tumor activity in MGC803 gastric cancer cells | IC50 = 0.59 μM | |
| 6-furanyl-pyrido[3,4-d]pyrimidine analogue | CXCR2 antagonism | Similar potency to original hit (IC50 not provided) | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagent Preparation: Recombinant kinase (e.g., CDK4/Cyclin D1), a suitable substrate (e.g., a peptide derived from the Rb protein), ATP, and the test compound (dissolved in DMSO) are prepared in an appropriate assay buffer.[10][11]
-
Reaction Setup: The kinase, substrate, and varying concentrations of the test compound are added to the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA.[12]
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of radiolabeled phosphate or luminescence-based assays like ADP-Glo™ that measure ADP production.[10][11]
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[10]
Cell Proliferation Assay
This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer) are seeded into 96-well plates and allowed to attach overnight.[13][14]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of time, typically 48 to 72 hours.[13][14]
-
Viability Measurement: Cell viability is measured using a variety of methods. Common assays include the MTT assay, which measures mitochondrial activity, or ATP-based assays like CellTiter-Glo®, which measure the amount of ATP present as an indicator of metabolically active cells.[13][14]
-
Data Analysis: The results are expressed as a percentage of the viability of the control cells. The IC50 or GI50 (concentration for 50% growth inhibition) is then calculated from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is a powerful technique to determine the effect of a compound on the cell cycle distribution of a cell population.
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structures.[15]
-
DNA Staining: The fixed cells are treated with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI) or DAPI. An RNase treatment step is often included to prevent staining of double-stranded RNA.[15]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]
Conclusion
This comparative analysis highlights the well-defined and potent activity of Palbociclib as a selective CDK4/6 inhibitor with a clear mechanism of action and extensive supporting data. The this compound scaffold, while less characterized, represents a promising and versatile platform for the development of novel kinase inhibitors. The limited but encouraging data on its derivatives suggest that with further chemical modification and biological evaluation, this scaffold could yield potent and selective inhibitors for various kinase targets implicated in cancer and other diseases. Future research should focus on synthesizing and screening a wider range of derivatives of this compound against diverse kinase panels to fully elucidate their therapeutic potential and establish a clear structure-activity relationship.
References
- 1. Palbociclib (PD0332991)-a Selective and Potent Cyclin-Dependent Kinase Inhibitor: A Review of Pharmacodynamics and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Palbociclib - Wikipedia [en.wikipedia.org]
- 4. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palbociclib suppresses the cancer stem cell properties and cell proliferation through increased levels of miR-506 or miR-150 in Panc-1 and MiaPaCa-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-cycle analysis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of Pyrido[3,4-d]pyrimidine Derivatives: A Comparative Guide
The pyridopyrimidine core structure is a versatile scaffold that has been extensively explored in drug discovery, leading to the development of inhibitors for a variety of protein targets, particularly kinases. The selectivity of these compounds is a critical determinant of their therapeutic efficacy and safety. This guide provides a comparative analysis of the cross-reactivity and selectivity of several key Pyrido[3,4-d]pyrimidine derivatives and related isomers, based on available research.
Kinase Selectivity Profiles of Pyrido[3,4-d]pyrimidine and Related Derivatives
The primary therapeutic utility of pyridopyrimidine derivatives has been demonstrated in the inhibition of protein kinases, which are crucial regulators of cellular processes.[1][2] The substitution patterns on the pyridopyrimidine ring system dictate the target specificity and potency.
For instance, derivatives of the related pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[3] Notably, some of these compounds exhibit favorable selectivity over other kinases, such as the epidermal growth factor receptor (EGFR).[3]
In contrast, certain pyrido[2,3-d]pyrimidine derivatives have been characterized as potent, ATP-competitive inhibitors of c-Src kinase, with significant selectivity against other tyrosine kinases like bFGFr, PDGFr, and EGFr.[4] Further modifications to the pyrido[2,3-d]pyrimidine scaffold have yielded selective inhibitors of mTOR kinase and EGFR.[5][6]
More directly related to the core topic, derivatives of pyrido[3,4-d]pyrimidine have been identified as highly potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a critical regulator of the mitotic checkpoint.[7] Additionally, other substituted pyrido[3,4-d]pyrimidines have been explored as antagonists for the human chemokine receptor CXCR2, indicating the scaffold's potential beyond kinase inhibition.[8][9]
The table below summarizes the inhibitory activities of representative pyridopyrimidine derivatives against their primary targets and key off-targets, illustrating the diverse selectivity profiles achievable from this chemical class.
| Compound Class | Primary Target | IC50 (Primary Target) | Key Off-Target(s) | Selectivity Notes | Reference |
| Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative | BTK | 0.8 nM | EGFR | More selective over EGFR than ibrutinib. | [3] |
| Pyrido[2,3-d]pyrimidine derivative | c-Src | < 10 nM | bFGFr, PDGFr, EGFr | 6 to >100-fold selectivity over other tested tyrosine kinases. | [4] |
| Pyrido[3,4-d]pyrimidine derivative | Mps1 | Not specified | Aurora, CDK2, GSK3β | Described as having excellent kinase selectivity. | [7] |
| Pyrido[2,3-d]pyrimidine-2,4-diamine derivative | mTOR | Not specified | PI3K-related kinases | Good selectivity relative to other PI3K family members. | [5] |
| Pyrido[3,4-d]pyrimidine derivative | CXCR2 | 0.11 µM | Not specified | Explored as a chemokine receptor antagonist. | [8] |
Experimental Methodologies
The determination of kinase inhibition and cross-reactivity profiles typically involves a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays are fundamental in determining the direct inhibitory activity of a compound against a purified enzyme. A common method is the in vitro kinase inhibition assay .
Protocol Outline:
-
Enzyme and Substrate Preparation: Purified recombinant kinase and a specific peptide or protein substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compound, at various concentrations, is pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP) and the substrate.
-
Reaction Quenching: After a defined incubation period, the reaction is stopped, typically by the addition of a strong acid or chelating agent.
-
Signal Detection: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cellular Assays
Cell-based assays are crucial for confirming the activity and selectivity of a compound within a biological context.
Protocol Outline for Cellular Proliferation Assay:
-
Cell Culture: Cancer cell lines known to be dependent on the target kinase are cultured in appropriate media.
-
Compound Treatment: Cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.
Protocol Outline for Target Engagement/Phosphorylation Assay:
-
Cell Treatment: Cells are treated with the inhibitor for a short period.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Western Blotting: The levels of the phosphorylated target protein and total target protein are assessed by Western blotting using specific antibodies. A reduction in the phosphorylated form of the target indicates target engagement by the inhibitor.
Visualizing Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: B-cell receptor signaling pathway with BTK as a key mediator.
Caption: General workflow for kinase inhibitor profiling.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking Pyrido[3,ai-d]pyrimidine-2,4(1H,3H)-dione Derivatives Against Existing Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a promising Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione derivative, designated here as Compound 30, against established cancer drugs. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a side-by-side look at cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to this compound Derivatives
The Pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating significant anti-cancer properties. These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell cycle regulation and proliferation. This guide focuses on a representative derivative, Compound 30, which has shown potent activity against gastric cancer cell lines.
Comparative Analysis of In Vitro Cytotoxicity
The anti-proliferative activity of Compound 30 and selected existing cancer drugs was evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: IC50 Value of Representative Pyrido[3,4-d]pyrimidine Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 30 | MGC803 (Gastric Cancer) | 0.59[1] |
Table 2: IC50 Values of Selected PARP Inhibitors
| Drug | Cancer Cell Line | IC50 (µM) |
| Olaparib | HCT116 (Colorectal Carcinoma) | 2.799[2] |
| HCT15 (Colorectal Carcinoma) | 4.745[2] | |
| SW480 (Colorectal Carcinoma) | 12.42[2] | |
| MDA-MB-463 (Breast Cancer) | >10 | |
| HCC1937 (Breast Cancer) | >10 |
Table 3: IC50 Values of Selected CDK4/6 Inhibitors
| Drug | Cancer Cell Line | IC50 (nM) |
| Palbociclib | MCF-7 (Breast Cancer) | 148[3] |
| MDA-MB-231 (Breast Cancer) | 432[3] | |
| KB-3-1 (Cervical Cancer) | 5014[4] | |
| SW620 (Colorectal Adenocarcinoma) | 3921[4] | |
| HEK293 (Human Embryonic Kidney) | 4071[4] |
Table 4: IC50 Values of Selected MEK Inhibitors
| Drug | Cancer Cell Line | IC50 (nM) |
| Trametinib | HT-29 (Colorectal Adenocarcinoma) | 0.48[5] |
| COLO205 (Colorectal Adenocarcinoma) | 0.52[5] | |
| Various Melanoma Cell Lines | 2.46 - 2.54[6] |
Mechanistic Insights and Signaling Pathways
Compound 30 has been shown to induce apoptosis in cancer cells. Mechanistic studies revealed an upregulation of the pro-apoptotic protein Bid and Poly (ADP-ribose) polymerase (PARP), coupled with a downregulation of Cyclin D1, a key regulator of the cell cycle.[1] This suggests that Compound 30 may exert its anti-cancer effects by promoting programmed cell death and arresting the cell cycle.
The comparative drugs operate through distinct, well-defined mechanisms:
-
Olaparib , a PARP inhibitor, targets cancer cells with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[7][8]
-
Palbociclib , a CDK4/6 inhibitor, blocks the progression of the cell cycle from G1 to S phase, thereby inhibiting cell proliferation.[9][10]
-
Trametinib is a selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[11][12]
Below are diagrams illustrating the putative signaling pathway of Compound 30 and the established pathways of the comparator drugs.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Apoptosis (Annexin V/Propidium Iodide) Assay
This assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bid, PARP, Cyclin D1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The Pyrido[3,4-d]pyrimidine derivative, Compound 30, demonstrates potent in vitro anti-cancer activity, particularly against gastric cancer cells. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest, presents a promising avenue for the development of novel cancer therapeutics. While direct comparison with established drugs is complex due to variations in target pathways and cell line sensitivities, this guide provides a foundational benchmark for future preclinical and clinical investigations of this promising class of compounds. Further studies are warranted to explore the full potential of this compound derivatives in oncology.
References
- 1. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Unraveling the Biological Potency of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Isomers: A Head-to-Head Comparison
A detailed examination of the structure-activity relationships of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione and its constitutional isomers reveals distinct pharmacological profiles, offering a diverse landscape for drug discovery and development. While direct comparative studies on the unsubstituted parent compounds are limited, analysis of their closely related derivatives provides critical insights into their potential as therapeutic agents, particularly in oncology and inflammation.
This guide presents a head-to-head comparison of the biological activities of derivatives of four key isomers: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, this compound, Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, and Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. The information is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by experimental data.
Comparative Analysis of Biological Activity
The biological activity of pyridopyrimidine-2,4-dione isomers is significantly influenced by the position of the nitrogen atom in the pyridine ring, which in turn affects the molecule's electronic distribution, hydrogen bonding capacity, and overall shape. This structural variation leads to differential interactions with biological targets. The most extensively studied isomers, Pyrido[2,3-d]pyrimidine and Pyrido[3,4-d]pyrimidine derivatives, have shown significant promise as kinase inhibitors and anticancer agents.
Below is a summary of the reported biological activities for representative derivatives of each isomer. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Isomer Scaffold | Representative Derivative | Target/Assay | Activity (IC₅₀) | Reference |
| Pyrido[2,3-d]pyrimidine | 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | COX-2 Enzyme | Moderate anti-inflammatory activity (60% edema inhibition at 10 mg/kg) | [1] |
| Compound 8d (a tetracyclic derivative) | A-549 (Lung Cancer) | 7.23 µM | [2] | |
| Compound 8a | PC-3 (Prostate Cancer) | 7.98 µM | [2] | |
| Compound 4 | PIM-1 Kinase | 11.4 nM | [3] | |
| Pyrido[3,4-d]pyrimidine | Compound 30 | MGC803 (Gastric Cancer) | 0.59 µM | [4] |
| A 6-furanyl-pyrido[3,4-d]pyrimidine analogue | CXCR2 Antagonism | 0.11 µM | [5] | |
| Pyrido[4,3-d]pyrimidine | Trametinib (a complex derivative) | MEK1/2 Kinase | Potent inhibitor (approved drug) | [6] |
| Pyrido[3,2-d]pyrimidine | Seletalisib (a complex derivative) | PI3Kδ | Potent and selective inhibitor | [7] |
Note: The activities of Trametinib and Seletalisib are for highly derivatized structures and may not be representative of the basic Pyrido[4,3-d] and Pyrido[3,2-d] scaffolds, respectively.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in the comparison.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[2][11][12]
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations, the kinase enzyme, and the specific peptide substrate in an appropriate assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescent signal is measured using a plate reader. The percent inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of the research.
Figure 1: General workflow for determining the cytotoxicity of Pyrido[3,4-d]pyrimidine isomers using an MTT assay.
Figure 2: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain pyridopyrimidine derivatives.
Conclusion
The this compound scaffold and its isomers represent a versatile platform for the development of novel therapeutics. Derivatives of the Pyrido[2,3-d]pyrimidine and Pyrido[3,4-d]pyrimidine cores have demonstrated significant potential as anticancer agents and kinase inhibitors, with several compounds exhibiting low micromolar to nanomolar efficacy. The Pyrido[4,3-d]pyrimidine and Pyrido[3,2-d]pyrimidine isomers, while less explored, are present in clinically approved drugs, highlighting their therapeutic relevance.
Further research involving direct, systematic, head-to-head comparisons of these isomers with identical substitution patterns is warranted to fully elucidate their structure-activity relationships and to guide the rational design of next-generation inhibitors for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Evaluating the Therapeutic Potential of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Derivatives: A Comparative Analysis
An in-depth review of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives reveals a promising class of compounds with significant anticancer properties. This guide provides a comparative analysis of their therapeutic index, supported by experimental data on their efficacy and selectivity. Detailed experimental protocols and visual representations of key biological pathways are included to aid researchers in drug development.
The quest for novel anticancer agents with high efficacy and low toxicity is a central focus of modern medicinal chemistry. Among the diverse heterocyclic scaffolds explored, pyridopyrimidines have emerged as a privileged structure due to their wide range of biological activities. This guide focuses on a specific isomer, this compound, and its derivatives, evaluating their potential as therapeutic agents by examining their activity against various cancer cell lines and, where available, their selectivity towards non-cancerous cells.
Comparative Efficacy of Pyrido[3,4-d]pyrimidine Derivatives
Recent studies have synthesized and evaluated a number of Pyrido[3,4-d]pyrimidine derivatives, demonstrating their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key parameters used to quantify the efficacy of these compounds. A lower value indicates a more potent compound.
The data presented in Table 1 summarizes the in vitro anticancer activity of several Pyrido[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. Notably, these compounds have shown significant activity against gastric, lung, and breast cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 / GI50 (µM) | Reference |
| Compound 30 | MGC803 | Human Gastric Cancer | 0.59 | [1] |
| Compound 4d | A-549 | Human Lung Cancer | 30 | [2] |
| MCF-7 | Human Breast Cancer | 3 | [2] | |
| Compound 5d | A-549 | Human Lung Cancer | 50 | [2] |
| MCF-7 | Human Breast Cancer | 50 | [2] |
Evaluation of Selectivity and Therapeutic Index
A critical aspect of any potential anticancer drug is its therapeutic index, which is a measure of its safety. A high therapeutic index indicates that a drug is more effective at killing cancer cells than healthy cells. In the absence of in vivo toxicity data (LD50), an in vitro therapeutic index can be estimated by comparing the cytotoxicity of a compound against cancer cell lines versus normal, non-cancerous cell lines.
The study by Al-Ostath et al. (2022) provides valuable insight into the selectivity of Pyrido[3,4-d]pyrimidine derivatives by testing their cytotoxicity against Vero cells, a normal kidney epithelial cell line from an African green monkey.
| Compound ID | Normal Cell Line | Cell Line Origin | GI50 (µM) | Reference |
| Compound 4d | Vero | Monkey Normal Kidney Epithelial | 20 | [2] |
| Compound 5d | Vero | Monkey Normal Kidney Epithelial | >90 | [2] |
By comparing the GI50 values in cancer cell lines (Table 1) to those in the normal cell line (Table 2), we can infer the selectivity of these compounds. For example, Compound 4d shows a GI50 of 3 µM against MCF-7 breast cancer cells and 20 µM against normal Vero cells, suggesting a degree of selectivity. Compound 5d demonstrates even greater selectivity, with a GI50 of over 90 µM against Vero cells.
Mechanism of Action: Induction of Apoptosis
Mechanistic studies have begun to unravel how these compounds exert their anticancer effects. One key mechanism identified for Compound 30 is the induction of apoptosis, or programmed cell death, in MGC803 human gastric cancer cells.[1] This process is crucial for eliminating cancerous cells without inducing an inflammatory response.
The apoptotic pathway is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In the case of Compound 30, it has been shown to up-regulate the expression of Bid and PARP, and down-regulate the expression of Cyclin D1.[1] Bid is a pro-apoptotic protein that links the extrinsic and intrinsic pathways, while PARP is an enzyme involved in DNA repair and apoptosis. Cyclin D1 is a key regulator of the cell cycle, and its downregulation can lead to cell cycle arrest.
Figure 1. Proposed mechanism of action for Compound 30.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MGC803, A-549, MCF-7) and normal cell lines (e.g., Vero)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 or GI50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the MTT cytotoxicity assay.
Western Blot Analysis
Western blotting is a widely used technique to detect specific proteins in a sample. It was used to investigate the effect of Compound 30 on the expression levels of apoptosis-related proteins.[1]
Procedure:
-
Protein Extraction: Treat cells with the compound of interest. After treatment, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bid, PARP, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives discussed in this guide have demonstrated potent cytotoxic activity against various cancer cell lines, with some showing encouraging selectivity towards cancer cells over normal cells. The elucidation of their mechanism of action, particularly the induction of apoptosis, provides a solid foundation for further optimization.
Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR). In vivo studies are crucial to validate the in vitro findings and to fully assess the therapeutic index, pharmacokinetics, and overall safety profile of the most promising compounds. Further investigation into the specific signaling pathways modulated by these compounds will also be essential for their rational design and clinical development.
References
Safety Operating Guide
Proper Disposal of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | To protect eyes from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | To prevent skin contact and absorption.[1] |
| Body Protection | Standard laboratory coat.[1] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified laboratory chemical fume hood.[1] | To avoid the inhalation of dust or vapors.[1] |
In the event of a small spill, it should be absorbed with an inert, non-combustible material like vermiculite or sand.[1] The collected material must then be placed in a designated hazardous waste container. For larger spills, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department must be contacted immediately.[1]
Step-by-Step Disposal Protocol
The disposal of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione and associated materials must comply with all local, state, and federal regulations. The following protocol outlines the necessary steps for its safe and compliant disposal.
Experimental Protocol: Waste Disposal Procedure
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and consumables (e.g., pipette tips, gloves, filter papers), must be classified and handled as hazardous waste.[1][2]
-
This waste stream should be segregated from other incompatible waste types, such as strong oxidizing agents and acids, to prevent dangerous chemical reactions.[3]
-
-
Waste Collection and Container Management:
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[2][3] This area should be located at or near the point of waste generation and be under the control of the laboratory personnel.[2]
-
The storage area must be well-ventilated, and secondary containment should be used to capture any potential leaks.[2]
-
-
Disposal of Empty Containers:
-
Any container that held pure this compound must be triple-rinsed with a suitable solvent that can effectively remove all chemical residues.[2]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2]
-
Once triple-rinsed and dried, and with the original label defaced, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[2]
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar heterocyclic compounds. A cautious approach is paramount to ensure the safety of all laboratory personnel.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A dedicated, fully buttoned lab coat. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[2] | Minimizes skin exposure to the compound. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates. | Essential when handling the solid compound, preparing solutions, or when working outside of a certified chemical fume hood.[2] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[2] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible.
-
Work Surface: Cover the work surface with absorbent, disposable bench paper.
-
Pre-operational Check: Assemble all necessary equipment and reagents before commencing the experiment. Inspect all PPE for any signs of damage.
2. Handling the Compound:
-
Weighing: When weighing the solid, perform the task within the fume hood using a dedicated spatula and weighing vessel.
-
Solution Preparation: Prepare solutions within the fume hood, exercising caution to avoid splashes and the generation of aerosols.
-
General Handling: Treat all solutions containing the compound with the same level of precaution as the solid form.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.
-
Work Area Cleaning: Wipe down the work surface of the chemical fume hood.
-
Waste Disposal: Dispose of all contaminated materials as outlined in the disposal plan below.
-
PPE Removal: Carefully remove PPE to avoid cross-contamination and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated gloves, wipes, and bench paper, must be treated as hazardous waste.
-
Segregate this waste into a designated, properly sealed, and clearly labeled hazardous waste container.
Container Management:
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container.
-
Empty Containers: Original containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] After triple-rinsing and allowing it to dry, the container may be disposed of according to institutional policies, with all labels defaced.[3]
Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to mitigate any potential leaks.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
